4,6-Dichloro-n-methylpyrimidin-2-amine
Description
Properties
IUPAC Name |
4,6-dichloro-N-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c1-8-5-9-3(6)2-4(7)10-5/h2H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGCYDBGKBKRCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293547 | |
| Record name | 4,6-dichloro-n-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10397-15-6 | |
| Record name | 10397-15-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90604 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-dichloro-n-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to 4,6-Dichloro-N-methylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of 4,6-Dichloro-N-methylpyrimidin-2-amine (CAS No. 10397-15-6), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical characteristics and outlines a general synthetic approach, providing a valuable resource for researchers utilizing this molecule in their work.
Core Physical Properties
Quantitative data for this compound is summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₅H₅Cl₂N₃ | Supplier Data |
| Molecular Weight | 178.02 g/mol | Supplier Data |
| CAS Number | 10397-15-6 | Supplier Data |
| Appearance | Solid | Supplier Data |
| Melting Point | 164 °C | Supplier Data |
| Boiling Point | 295.7 °C at 760 mmHg | Supplier Data |
Synthesis and Experimental Protocols
A general protocol for a related compound, 2-amino-4,6-dichloropyrimidine, involves the reaction of 2-amino-4,6-dihydroxypyrimidine with an excess of phosphorus oxychloride in the presence of a tertiary amine like triethylamine, which acts as an acid scavenger. The reaction is typically carried out at elevated temperatures (20-80 °C).
General Experimental Protocol for Chlorination of a Dihydroxypyrimidine (Illustrative)
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The flask is charged with the starting dihydroxypyrimidine.
-
Addition of Reagents: Phosphorus oxychloride (POCl₃) is added to the flask.
-
Heating and Amine Addition: The mixture is heated to the desired reaction temperature. A tertiary amine (e.g., triethylamine) is then added dropwise via the dropping funnel.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the excess POCl₃ is carefully quenched, often by pouring the mixture onto crushed ice.
-
Isolation and Purification: The resulting solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.
To synthesize this compound, a subsequent step involving the selective reaction of the chlorinated pyrimidine with methylamine would be necessary. The regioselectivity of this amination would be a critical consideration in the synthetic design.
Logical Synthesis Workflow
The synthesis of this compound can be conceptualized as a multi-step process. The following diagram illustrates a logical workflow for its preparation from a suitable pyrimidine precursor.
A Technical Guide to 4,6-dichloro-N-methylpyrimidin-2-amine: Synthesis, Characterization, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 4,6-dichloro-N-methylpyrimidin-2-amine, a derivative of the versatile 2-aminopyrimidine scaffold. While direct experimental data for this specific molecule is limited in published literature, this document compiles predicted data and established experimental protocols for structurally similar compounds to serve as a valuable resource for its synthesis, characterization, and potential applications in drug discovery and development.
Chemical Structure and Properties
This compound possesses a central pyrimidine ring functionalized with two chlorine atoms at positions 4 and 6, and an N-methylamino group at position 2. The electron-withdrawing nature of the pyrimidine ring and the chlorine substituents makes the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution, a key feature for its utility as a synthetic building block.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₅H₅Cl₂N₃ |
| Molecular Weight | 178.02 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available (predicted to be a crystalline solid) |
| Boiling Point | Not available |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF |
| CAS Number | Not assigned |
Synthesis
A plausible and efficient method for the synthesis of this compound is the N-methylation of the commercially available 2-amino-4,6-dichloropyrimidine.
An In-depth Technical Guide to 4,6-Dichloro-N-methylpyrimidin-2-amine and Related Dichloropyrimidine Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4,6-Dichloro-N-methylpyrimidin-2-amine. Given the limited publicly available data on this specific compound, this guide also details the experimental protocols and biological significance of its closely related and synthetically crucial precursors, 4,6-dichloro-2-methylpyrimidine and 4,6-dichloro-2-methylpyrimidin-5-amine. These compounds are pivotal intermediates in the development of therapeutic agents, particularly kinase inhibitors.
Core Compound: this compound
This compound is a halogenated pyrimidine derivative. Halogenated heterocyclic compounds are of significant interest in medicinal chemistry due to their utility as versatile scaffolds for the synthesis of a wide range of biologically active molecules. The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to modulate the pharmacological properties of the resulting compounds.
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₅Cl₂N₃ |
| Molecular Weight | 178.02 g/mol |
| CAS Number | 10397-15-6 |
| Appearance | Solid |
| Melting Point | 164 °C |
| Boiling Point | 295.7 ± 43.0 °C at 760 mmHg |
| InChI Key | UBGCYDBGKBKRCT-UHFFFAOYSA-N |
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature, a general synthetic approach would involve the N-methylation of 2-amino-4,6-dichloropyrimidine or the reaction of 2,4,6-trichloropyrimidine with methylamine. The latter is a common strategy for the synthesis of N-substituted aminopyrimidines.
A plausible synthetic workflow is outlined below.
Key Precursors and Analogs in Drug Discovery
The dichloropyrimidine scaffold is a cornerstone in the synthesis of numerous clinically relevant molecules, particularly kinase inhibitors. The following sections detail the synthesis and utility of key precursors to this compound.
This compound is a critical intermediate for synthesizing various 2-methylpyrimidine derivatives.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₅H₄Cl₂N₂ |
| Molecular Weight | 163.00 g/mol [1] |
| CAS Number | 1780-26-3[1] |
| Appearance | White to light yellow solid |
| Melting Point | 42-44 °C |
Experimental Protocol: Synthesis of 4,6-Dichloro-2-methylpyrimidine
A common method for the synthesis of 4,6-dichloro-2-methylpyrimidine involves a two-step process starting from dimethyl malonate and acetamidine hydrochloride to first form 4,6-dihydroxy-2-methylpyrimidine, which is then chlorinated.[1]
Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine
-
To a 500 mL three-necked flask, add 150 mL of methanol.
-
Under an ice bath with stirring, add 18.4 g (0.34 mol) of sodium methoxide.
-
After dissolution, add 13.2 g (0.1 mol) of dimethyl malonate and 9.45 g (0.1 mol) of acetamidine hydrochloride.
-
Remove the ice bath and warm the reaction mixture to 18-25 °C and stir for 4 hours.
-
After the reaction is complete, remove methanol by distillation under reduced pressure.
-
Dissolve the residue in 50 mL of water and adjust the pH to 1-2 with 4 mol/L hydrochloric acid.
-
Stir the mixture at 0 °C for 4 hours to facilitate crystallization.
-
Collect the white solid by suction filtration, wash with ice-cold water and then ice-cold methanol, and dry to yield 4,6-dihydroxy-2-methylpyrimidine.
Step 2: Chlorination of 4,6-dihydroxy-2-methylpyrimidine
-
In a 250 mL three-necked flask, add 10 g (0.08 mol) of 4,6-dihydroxy-2-methylpyrimidine, 29.8 g (0.2 mol) of N,N-diethylaniline, and 60 mL of dichloroethane.
-
Heat the mixture to reflux.
-
Slowly add a solution of 83 g (0.2 mol) of triphosgene in 40 mL of dichloroethane.
-
Maintain the reflux for 6 hours.
-
After cooling, wash the reaction mixture successively with 100 mL of water, 100 mL of 4 mol/L hydrochloric acid, and 100 mL of water.
-
Dry the organic layer with anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain a faint yellow solid.
-
Recrystallize the solid from 50 mL of dichloroethane, with decolorizing carbon treatment, to yield 4,6-dichloro-2-methylpyrimidine.
This compound, an isomer of the main topic, is a valuable intermediate for the synthesis of antiviral agents and kinase inhibitors.[2]
Physicochemical Data
| Property | Value |
| Molecular Formula | C₅H₅Cl₂N₃ |
| Molecular Weight | 178.02 g/mol [3] |
| CAS Number | 39906-04-2[3] |
| Appearance | Off-white to pale yellow crystalline powder[2] |
| Melting Point | 178-182 °C[2] |
| Solubility | Soluble in DMF, DMSO; slightly soluble in ethanol; insoluble in water[2] |
Experimental Protocol: Synthesis of 4,6-Dichloro-2-methylpyrimidin-5-amine
This synthesis involves the deprotection of an acetamide precursor followed by chlorination.
-
Deprotection: N-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetamide (1.8 g) is added to a mixture of methanol (9 mL) and 6M HCl (7.2 mL). The reaction mixture is stirred at 50°C under an argon atmosphere for 15 hours. The resulting suspension is cooled to 20°C and stirred for 30 minutes. The solid is collected by filtration and washed with cold methanol to obtain 5-amino-2-methylpyrimidine-4,6-diol.
-
Chlorination: The 5-amino-2-methylpyrimidine-4,6-diol (500 mg) and phosphorus oxychloride (POCl₃, 2.5 mL) are placed in a sealed tube. The system is purged with argon and stirred at 110°C for 20 hours. The mixture is then cooled to room temperature and poured onto ice (5 mL). Dichloromethane (5 mL) is added, and the pH is adjusted to 8 with 8M NaOH. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water and evaporated under reduced pressure to yield 4,6-dichloro-2-methylpyrimidin-5-amine as a brown solid.
Biological Significance and Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a large number of FDA-approved drugs.[4][5] Dichloropyrimidine derivatives are particularly important as they allow for sequential and regioselective functionalization, making them ideal for creating diverse chemical libraries for drug screening.[6]
Kinase Inhibition
A primary application of dichloropyrimidine derivatives is in the development of protein kinase inhibitors.[7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders.[7] The pyrimidine ring can act as a hinge-binding motif in the ATP-binding pocket of kinases. By modifying the substituents at the chloro-positions, researchers can achieve high potency and selectivity for specific kinase targets.[6] For example, 2,5-dichloropyrimidine derivatives have been identified as covalent inhibitors of the MSK1 kinase.[8]
Drug Discovery Workflow
The general workflow for developing kinase inhibitors from a dichloropyrimidine scaffold involves several key stages, from initial hit identification to lead optimization.
References
- 1. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of 4,6-Dichloro-N-methylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
**Abstract
This technical guide addresses the solubility of 4,6-dichloro-N-methylpyrimidin-2-amine, a key intermediate in pharmaceutical synthesis. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of experimentally determined quantitative solubility data for this specific compound. This document, therefore, provides a detailed framework for determining the solubility of this compound, including established experimental protocols for both kinetic and thermodynamic solubility. Furthermore, it presents predicted solubility data for structurally similar compounds to offer a preliminary assessment. This guide is intended to equip researchers with the necessary methodologies to generate reliable solubility data, a critical parameter in the drug discovery and development process.
Introduction
This compound is a substituted pyrimidine derivative of significant interest in medicinal chemistry. The pyrimidine scaffold is a core component of numerous biologically active molecules, and understanding the physicochemical properties of its analogues is crucial for the design and development of new therapeutic agents. Solubility, in particular, is a fundamental characteristic that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.
Predicted Solubility of Structurally Related Compounds
While experimental data for the target compound is unavailable, computational predictions for structurally similar pyrimidine derivatives can offer initial guidance. It is critical to note that these are in silico predictions and may not reflect actual experimental values.
| Compound Name | Predicted Solubility (mg/mL) | Predicted Solubility (mol/L) | Prediction Method |
| 4-(4,6-Dichloropyrimidin-2-yl)morpholine | 0.272 | 0.00116 | Ali et al. (Topological method)[1] |
| 2,5-Diamino-4,6-dichloropyrimidine | 1.47 | 0.00819 | Ali et al. (Topological method)[2] |
| 5,7-Dichloroimidazo[1,2-a]pyrimidine | 0.056 | 0.000298 | Ali et al. (Topological method)[3] |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the kinetic and thermodynamic solubility of pyrimidine derivatives, adapted for this compound.
Kinetic Solubility Protocol
Kinetic solubility measures the concentration of a compound that dissolves from a high-concentration DMSO stock solution when added to an aqueous buffer and is determined at a single time point.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Sample Preparation: In a 96-well microplate, add the DMSO stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4 to achieve a final compound concentration range (e.g., 1-200 µM) with a final DMSO concentration of 1-2%.
-
Incubation: Seal the microplate and shake at room temperature for a defined period, typically 1.5 to 2 hours.
-
Separation: Separate the undissolved precipitate from the saturated solution by centrifugation or filtration.
-
Quantification: Analyze the clear supernatant using a suitable analytical method such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS) to determine the concentration of the dissolved compound. A calibration curve prepared from the stock solution should be used for quantification.
Thermodynamic Solubility Protocol
Thermodynamic solubility is the saturation concentration of a compound in a solvent after equilibrium has been reached.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, PBS, or various organic solvents) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid phase from the liquid phase by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the resulting saturated solution and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.
References
Spectroscopic Profile of 4,6-Dichloro-N-methylpyrimidin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4,6-dichloro-N-methylpyrimidin-2-amine. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide leverages spectral data from structurally analogous compounds to forecast its characteristic spectroscopic features. The information herein is intended to support researchers in the identification, characterization, and development of novel compounds based on the pyrimidine scaffold. This document presents predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed, generalized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of closely related pyrimidine derivatives.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Notes |
| Pyrimidine-H (C5-H) | ~7.0 - 7.5 | Singlet | The sole proton on the pyrimidine ring is expected to appear as a singlet in this region. |
| N-CH₃ | ~3.0 - 3.3 | Singlet (or Doublet if coupled to N-H) | The methyl group attached to the amine nitrogen. May show coupling to the N-H proton, which can sometimes be broadened. |
| N-H | ~5.0 - 7.0 | Broad Singlet | The amine proton signal is often broad and its chemical shift can be highly dependent on solvent and concentration. |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ) ppm | Notes |
| C2 (N-C-N) | ~160 - 165 | Carbon attached to three nitrogen atoms. |
| C4/C6 (Cl-C=N) | ~158 - 162 | Carbons attached to chlorine and nitrogen atoms. |
| C5 (C-H) | ~110 - 115 | The only carbon atom in the ring bonded to a hydrogen. |
| N-CH₃ | ~28 - 35 | Methyl carbon attached to the nitrogen. |
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3450 | Medium, Sharp | N-H stretching vibration of the secondary amine. |
| ~3050 | Weak | Aromatic C-H stretching. |
| 2950 - 2850 | Weak | Aliphatic C-H stretching (N-CH₃). |
| ~1600 - 1620 | Strong | C=N stretching (pyrimidine ring). |
| ~1550 - 1580 | Strong | C=C stretching (pyrimidine ring). |
| ~1400 - 1450 | Medium | C-N stretching. |
| ~800 - 850 | Strong | C-Cl stretching. |
| ~750 | Strong | Ring bending vibrations. |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 177/179/181 | High/Moderate/Low | [M]⁺, [M+2]⁺, [M+4]⁺ isotopic pattern characteristic of a molecule with two chlorine atoms. |
| 162/164/166 | Moderate | [M-CH₃]⁺ |
| 142/144 | Moderate | [M-Cl]⁺ |
| 115 | Moderate | [M-Cl, HCN]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for pyrimidine derivatives like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.
2. ¹H NMR Spectroscopy Acquisition:
-
Use a spectrometer with a field strength of 400 MHz or higher for better signal dispersion.
-
Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquire the spectrum using a standard single-pulse sequence.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
3. ¹³C NMR Spectroscopy Acquisition:
-
Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the powdered sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
2. Data Acquisition:
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty accessory before running the sample.
-
Ensure good contact between the sample and the ATR crystal for a strong signal.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 µg/mL to 1 ng/mL) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).
2. Data Acquisition (using Electrospray Ionization - ESI):
-
Infuse the sample solution directly into the mass spectrometer or introduce it via a liquid chromatography (LC) system.
-
Use positive ion mode to observe the protonated molecule [M+H]⁺.
-
Acquire a full scan mass spectrum to determine the molecular weight and observe the characteristic isotopic pattern of the chlorine atoms.
-
Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data, which aids in structural elucidation.
Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis.
Hypothetical Signaling Pathway Inhibition
Pyrimidine derivatives are often investigated for their potential to inhibit various signaling pathways implicated in disease. The diagram below represents a hypothetical signaling pathway that could be targeted by a this compound analog.
Caption: Hypothetical inhibition of a kinase signaling pathway.
An In-depth Technical Guide to the N-methylation of 2-amino-4,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic strategies for the N-methylation of 2-amino-4,6-dichloropyrimidine to yield 2-(methylamino)-4,6-dichloropyrimidine. This transformation is a critical step in the synthesis of various biologically active compounds, where the introduction of a methyl group can significantly modulate a molecule's pharmacological properties. Due to the trifunctional nature of the starting material, achieving selective N-methylation presents a notable chemical challenge, requiring careful consideration of reaction conditions to avoid competing reactions at the chloro-substituted positions.
Overview of Synthetic Challenges
The primary challenge in the N-methylation of 2-amino-4,6-dichloropyrimidine lies in the chemoselectivity of the reaction. The substrate contains three reactive sites: the exocyclic amino group (a nucleophile) and two electrophilic carbon atoms at positions 4 and 6, which are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing pyrimidine ring.
A successful synthesis must therefore favor methylation of the amino group over substitution of the chlorine atoms. Furthermore, controlling the degree of methylation to favor the mono-methylated product over the di-methylated analog is crucial.
Proposed Synthetic Pathways
Two main strategies are proposed for the selective N-methylation of 2-amino-4,6-dichloropyrimidine:
-
Direct Methylation under Controlled Conditions: This approach involves the direct reaction of the starting material with a methylating agent. The key to success is the careful selection of reagents and optimization of reaction parameters to enhance the nucleophilicity of the amino group while minimizing SNAr side reactions.
-
Protection-Methylation-Deprotection Strategy: This classic approach involves the initial protection of the amino group to form a derivative that can be selectively methylated, followed by the removal of the protecting group to yield the desired product. This multi-step process can offer higher selectivity.
The following sections will provide detailed experimental protocols for these proposed pathways.
Experimental Protocols
Direct N-methylation using Dimethyl Sulfate
This protocol is adapted from general procedures for the N-methylation of aminoheterocycles using dimethyl sulfate, a potent methylating agent.[1][2][3] The use of a relatively weak base and controlled temperature is designed to favor N-methylation.
Reaction Scheme:
Caption: Direct N-methylation of 2-amino-4,6-dichloropyrimidine.
Materials:
-
2-amino-4,6-dichloropyrimidine (1.0 eq)
-
Dimethyl sulfate (1.2 eq)
-
Sodium bicarbonate (2.5 eq)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of 2-amino-4,6-dichloropyrimidine and sodium bicarbonate in anhydrous acetone, add dimethyl sulfate dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Quantitative Data (Hypothetical):
| Parameter | Value | Reference |
| Reaction Time | 12-24 hours | [1] |
| Temperature | 56 °C (reflux) | [1] |
| Yield | 50-70% | Based on similar reactions |
| Purity | >95% after chromatography |
Protection-Methylation-Deprotection Strategy
This pathway involves the formation of a sulfonamide, which can be methylated and subsequently deprotected. This method offers a high degree of selectivity for mono-methylation.[4]
Workflow Diagram:
Caption: Protection-based N-methylation workflow.
Experimental Protocol (Summarized):
-
Protection: React 2-amino-4,6-dichloropyrimidine with an o-nitrobenzenesulfonyl chloride in the presence of a base to form the corresponding sulfonamide.
-
Methylation: Methylate the sulfonamide using dimethyl sulfate and a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[4]
-
Deprotection: Remove the o-nitrobenzenesulfonyl group using a thiol (e.g., thiophenol) and a base to yield the final product.
Quantitative Data Comparison of Proposed Methods:
| Method | Reagents | Temperature | Time | Selectivity | Overall Yield (Hypothetical) |
| Direct Methylation | Dimethyl Sulfate, NaHCO₃ | Reflux | 12-24 h | Moderate | 50-70% |
| Protection Strategy | 1. Nosyl-Cl2. DMS, DBU3. Thiophenol, base | RT to 50°C | Multi-step | High | 40-60% |
Characterization of 2-(methylamino)-4,6-dichloropyrimidine
The successful synthesis of the target compound can be confirmed through various spectroscopic techniques. The expected data is summarized below.
Spectroscopic Data (Predicted):
| Technique | Expected Data |
| ¹H NMR | Singlet for N-CH₃ (~3.0 ppm), Singlet for pyrimidine H-5 (~6.5 ppm), Broad singlet for N-H |
| ¹³C NMR | Signal for N-CH₃ (~28 ppm), Signals for pyrimidine carbons |
| IR (cm⁻¹) | N-H stretch (~3400 cm⁻¹), C=N stretch (~1600 cm⁻¹) |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 177, 179, 181 (isotopic pattern for 2 Cl) |
Safety Considerations
-
Dimethyl sulfate is highly toxic and a suspected carcinogen. All manipulations should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
2-amino-4,6-dichloropyrimidine and its derivatives should be handled with care as their toxicological properties are not fully elucidated.
-
Standard laboratory safety practices should be followed at all times.
Conclusion
The N-methylation of 2-amino-4,6-dichloropyrimidine is a feasible but challenging transformation. The direct methylation approach offers a more straightforward procedure, while the protection-based strategy can provide higher selectivity. The choice of method will depend on the specific requirements of the synthesis, including scale, desired purity, and available resources. Careful optimization of reaction conditions and diligent purification are essential for obtaining the desired product in good yield and purity. This guide provides a solid foundation for researchers to develop a robust and efficient synthesis of 2-(methylamino)-4,6-dichloropyrimidine for applications in drug discovery and development.
References
The Strategic Role of 4,6-Dichloro-N-methylpyrimidin-2-amine in Modern Drug Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of targeted therapeutics. Among the vast array of pyrimidine-based building blocks, 4,6-dichloro-N-methylpyrimidin-2-amine has emerged as a critical starting material, particularly in the synthesis of kinase inhibitors. Its unique structural and electronic properties, characterized by two reactive chlorine atoms and a methylamino group, offer a versatile platform for the construction of complex molecular architectures with significant biological activity. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a focus on its role in the development of potent kinase inhibitors targeting key signaling pathways in oncology and immunology.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is paramount for reaction optimization and process development. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 10397-15-6 | [1] |
| Molecular Formula | C₅H₅Cl₂N₃ | [1] |
| Molecular Weight | 178.02 g/mol | |
| Appearance | Solid | [1] |
| Melting Point | 164 °C | [1] |
| Boiling Point | 295.7 ± 43.0 °C at 760 mmHg | [1] |
| Purity | ≥98% | [1] |
| InChI Key | UBGCYDBGKBKRCT-UHFFFAOYSA-N | [1] |
Synthesis of this compound
While this compound is commercially available, understanding its synthesis from common precursors is valuable for process optimization and cost-effective sourcing. A plausible and efficient method for its preparation is the methylation of 2-amino-4,6-dichloropyrimidine.
Experimental Protocol: Proposed Methylation of 2-amino-4,6-dichloropyrimidine
This protocol is a proposed method based on standard methylation procedures for similar heterocyclic amines.
Materials:
-
2-amino-4,6-dichloropyrimidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4,6-dichloropyrimidine (1.0 equivalent).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes.
-
Slowly add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Core Applications in the Synthesis of Kinase Inhibitors
The dichloropyrimidine core of this compound is a privileged scaffold in the design of kinase inhibitors. The two chlorine atoms at the 4- and 6-positions are amenable to sequential and regioselective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic elaboration of the molecule to achieve high potency and selectivity against various kinase targets.
Key Reaction Methodologies
1. Nucleophilic Aromatic Substitution (SNAr):
The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chlorine atoms by various nucleophiles, such as amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base.
2. Suzuki-Miyaura Cross-Coupling:
This powerful palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the chloropyrimidine core and a wide range of aryl or heteroaryl boronic acids or esters. This reaction is instrumental in building the complex aromatic systems often found in kinase inhibitors.[2]
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the mono-arylation of this compound, a key step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents).
-
Add Pd(dppf)Cl₂ (0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the mono-arylated product.
Targeted Signaling Pathways
The kinase inhibitors synthesized from this compound often target critical signaling pathways implicated in cancer and autoimmune diseases. Two prominent examples are the Colony-Stimulating Factor 1 Receptor (CSF-1R) and Bruton's Tyrosine Kinase (BTK) pathways.
CSF-1R Signaling Pathway
CSF-1R is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages.[3][4] In the tumor microenvironment, CSF-1R signaling is often hijacked to promote the accumulation of tumor-associated macrophages (TAMs), which can suppress the anti-tumor immune response.[5] Inhibitors of CSF-1R can therefore modulate the tumor microenvironment to enhance anti-cancer immunity.
BTK Signaling Pathway
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that is a key component of the B-cell receptor (BCR) signaling pathway.[6][7] Dysregulation of BTK signaling is a hallmark of various B-cell malignancies and autoimmune diseases.[8] Covalent and non-covalent inhibitors of BTK have shown remarkable clinical efficacy.
References
- 1. CAS 10397-15-6: this compound [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. 2,6-dichloro-N-Methyl pyriMidin-4-aMine CAS#: 10397-15-6 [m.chemicalbook.com]
- 4. This compound, CasNo.10397-15-6 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]
- 5. WO2022251404A1 - Synthesis of btk inhibitor and intermediates thereof - Google Patents [patents.google.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Biological Activity of N-Methylated Pyrimidine Derivatives
Abstract
The pyrimidine scaffold is a fundamental heterocyclic structure found in nucleic acids and is considered a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities.[1][2] Chemical modification of the pyrimidine ring, particularly through N-methylation, has proven to be a highly effective strategy for modulating the potency, selectivity, and pharmacokinetic properties of these derivatives. This guide provides a comprehensive overview of the diverse biological activities of N-methylated pyrimidine derivatives, with a primary focus on their roles as anticancer and antiviral agents. It details their mechanisms of action, summarizes quantitative activity data, provides detailed experimental protocols for their evaluation, and illustrates key pathways and workflows.
Biological Activities of N-Methylated Pyrimidine Derivatives
N-methylated pyrimidine derivatives exhibit a broad spectrum of pharmacological effects, including anticancer, antiviral, anti-inflammatory, antibacterial, and antifungal properties.[1][3][4][5] The addition of a methyl group to a nitrogen atom within the pyrimidine structure or its substituents can significantly influence the molecule's interaction with biological targets, often enhancing its inhibitory activity and selectivity.[6]
Anticancer Activity
The most extensively studied application of N-methylated pyrimidines is in oncology. These compounds often function as potent inhibitors of protein kinases, enzymes that are frequently deregulated in cancer cells.[2][7]
Mechanism of Action:
-
Kinase Inhibition: Many N-methylated pyrimidines act as ATP-competitive inhibitors, binding to the ATP pocket of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Aurora Kinase, and mTOR.[2][6][8][9] This action blocks downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis. For instance, a series of N-7-methyl-imidazolopyrimidine derivatives were designed as highly potent and selective mTOR inhibitors.[6]
-
Induction of Apoptosis: By inhibiting key survival pathways, these compounds trigger programmed cell death (apoptosis).[10] Flow cytometry analysis often confirms that cell death occurs via apoptosis, characterized by cell cycle arrest, typically at the G2/M phase.[10][11]
-
Inhibition of DNA Methylation: Some pyrimidine analogues can be incorporated into DNA, leading to the inhibition of DNA methyltransferases (DNMTs). This can cause the re-expression of epigenetically silenced tumor suppressor genes.[12][13]
Quantitative Anticancer Data:
The in vitro cytotoxic activity of these compounds is commonly evaluated using the MTT assay, with results expressed as IC50 values (the concentration required to inhibit 50% of cell growth).[14]
| Compound Class | Specific Derivative Example | Target Cell Line | IC50 (µM) | Reference |
| Pyrazolo[4,3-d]pyrimidine | Compound 21c (mTOR Inhibitor) | - (Enzymatic Assay) | 0.002 (Ki) | [6] |
| Pyrimidine-Tethered Chalcone | Compound B-4 | MCF-7 (Breast Cancer) | 6.70 | [9] |
| Pyrimidine-Tethered Chalcone | Compound B-4 | A549 (Lung Cancer) | 20.49 | [9] |
| Thiazolo[4,5-d]pyrimidine | Compound 3b | C32 (Melanoma) | 24.4 | [15] |
| Thiazolo[4,5-d]pyrimidine | Compound 3b | A375 (Melanoma) | 25.4 | [15] |
| 4-Amino-thieno[2,3-d]pyrimidine | Compound 2 | MCF-7 (Breast Cancer) | 0.013 | [16] |
| N-sulfonylpiperidine Pyrimidine | Compound 8 | HCT-116 (Colorectal) | 3.94 | [17] |
| N-sulfonylpiperidine Pyrimidine | Compound 8 | HepG-2 (Liver Cancer) | 3.76 | [17] |
| 2,4,5-Substituted Pyrimidine | Various Derivatives | BEL-74502 (Hepatocellular) | < 0.10 | [18] |
| Pyrrolo[2,3-d]pyrimidin-6-one | Compound 6 | MCF-7 (Breast Cancer) | 10.9 | [11] |
Antiviral Activity
N-methylated pyrimidines have also been investigated as antiviral agents, demonstrating efficacy against a range of viruses by interfering with viral replication processes.[19][20]
Mechanism of Action:
-
Inhibition of Viral Enzymes: Similar to their anticancer role, these compounds can inhibit viral enzymes crucial for replication, such as reverse transcriptase in HIV.[21]
-
Chain Termination: As nucleoside analogues, some pyrimidine derivatives can be incorporated into growing viral DNA or RNA strands, leading to chain termination and halting replication.[22]
Quantitative Antiviral Data:
Antiviral efficacy is often measured by the 90% effective concentration (EC90), which is the concentration needed to suppress viral replication by 90%.
| Compound Class | Specific Derivative Example | Target Virus | EC90 (µM) | Reference |
| Gemcitabine Derivative | Compound 3b | Influenza A (H1N1) | 1.4 | [22] |
| Gemcitabine Derivative | Compound 3b | Influenza A (H3N2) | 1.8 | [22] |
| Gemcitabine Derivative | Compound 3c | Influenza A (H1N1) | 4.9 | [22] |
| Gemcitabine Derivative | Compound 2h | SARS-CoV-2 | 11.4 - 15.9 | [22] |
Signaling Pathways and Mechanisms of Action
A primary mechanism for the anticancer effect of N-methylated pyrimidine derivatives is the inhibition of receptor tyrosine kinases like EGFR. This blockade disrupts downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, which are critical for cell survival and proliferation.
Caption: Inhibition of the EGFR signaling cascade by an N-methylated pyrimidine derivative.
Experimental Protocols
The biological evaluation of N-methylated pyrimidine derivatives relies on standardized in vitro assays to determine their cytotoxicity and mechanism of action.
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of viability, proliferation, and cytotoxicity.[23] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[24]
Materials:
-
96-well flat-bottom microplates
-
Test compound (N-methylated pyrimidine derivative)
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[25]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[16]
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[24][26]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, allowing viable cells to reduce MTT into purple formazan crystals.[23][24]
-
Solubilization: Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 15 minutes.[24]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.[23]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[27] Early apoptotic cells translocate phosphatidylserine (PS) to the outer cell membrane, where it is bound by fluorescently-labeled Annexin V.[28] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but penetrates late apoptotic and necrotic cells.
Materials:
-
Treated and control cells (1-5 x 10^5 cells per sample)
-
Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest cells after treatment. For adherent cells, trypsinize and combine with the supernatant (which contains floating apoptotic cells). For suspension cells, collect by centrifugation.[29]
-
Washing: Wash cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes and discarding the supernatant.[29]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 2 µL of PI solution.[28][29]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[30]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry. Set up compensation and quadrants using unstained, Annexin V-only, and PI-only controls.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Healthy, viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Experimental and Logical Workflows
The process of screening new chemical entities for anticancer activity follows a logical progression from initial broad screening to more detailed mechanistic studies.
Caption: A streamlined workflow for identifying and characterizing novel anticancer compounds.
Conclusion and Future Outlook
N-methylated pyrimidine derivatives represent a versatile and highly promising class of compounds in modern drug discovery. Their proven efficacy as kinase inhibitors has cemented their role in the development of targeted cancer therapies. Furthermore, their emerging potential as antiviral agents highlights the broad utility of the pyrimidine scaffold. Future research will likely focus on refining the structure-activity relationships (SAR) to enhance selectivity and overcome drug resistance, as well as exploring novel biological targets for this privileged chemical class. The integration of computational design with high-throughput screening will continue to accelerate the discovery of new N-methylated pyrimidine-based therapeutics.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 3. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. A hit to lead discovery of novel N-methylated imidazolo-, pyrrolo-, and pyrazolo-pyrimidines as potent and selective mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ijrpr.com [ijrpr.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cancer DNA Methylation: Molecular Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In silico anticancer activity prediction of pyrimidine derivatives [wisdomlib.org]
- 15. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sciensage.info [sciensage.info]
- 19. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 24. broadpharm.com [broadpharm.com]
- 25. texaschildrens.org [texaschildrens.org]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 28. scispace.com [scispace.com]
- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 30. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
A Technical Guide to the 4,6-Dichloropyrimidine Scaffold in Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs.[1] Among its many variations, the 4,6-dichloropyrimidine core, particularly with a 2-amino substitution, serves as a highly versatile and valuable starting point for the development of potent and selective kinase inhibitors.[2][3] This technical guide provides an in-depth overview of the synthesis, mechanism of action, and application of the 4,6-dichloro-2-aminopyrimidine scaffold, with a focus on its derivatives like 4,6-Dichloro-N-methylpyrimidin-2-amine, in the discovery of novel cancer therapeutics.
While specific data on this compound as a central scaffold is emerging, the principles and methodologies detailed herein are directly applicable and are illustrated with data from closely related 2-amino-4,6-dichloropyrimidine derivatives.
Synthesis of the 4,6-Dichloro-2-aminopyrimidine Core and Derivatives
The 4,6-dichloropyrimidine scaffold is a versatile intermediate, readily synthesized and amenable to a variety of chemical modifications.[2][4] The 2-amino functionality provides a key interaction point with the kinase hinge region, while the chlorine atoms at the C4 and C6 positions offer reactive handles for introducing diversity and modulating potency, selectivity, and pharmacokinetic properties.[5]
A common route to 2-amino-4,6-dichloropyrimidine involves the chlorination of 2-amino-4,6-dihydroxypyrimidine using reagents like phosphorus oxychloride (POCl₃), often in the presence of a base such as triethylamine.[6]
General Synthetic Workflow:
Figure 1: General synthetic scheme for the preparation of 4,6-dichloropyrimidine-based kinase inhibitors.
The resulting 2-amino-4,6-dichloropyrimidine or its N-methylated analog can then be further functionalized through various modern cross-coupling reactions. The differential reactivity of the chlorine atoms at C4/C6 versus C2 allows for selective and sequential modifications. Typically, the C4 and C6 positions are more susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[5]
Mechanism of Action: Hinge-Binding Motif
The 2-aminopyrimidine moiety is a bioisostere of the adenine ring of ATP. This structural mimicry allows it to effectively compete with ATP for binding to the kinase active site.[7] Specifically, the 2-amino group and one of the ring nitrogens form critical hydrogen bonds with the backbone of the "hinge region" of the kinase, a flexible segment that connects the N- and C-lobes of the catalytic domain. This interaction anchors the inhibitor in the ATP-binding pocket, forming the basis for its inhibitory activity.
Figure 2: Interaction of the 2-aminopyrimidine scaffold with the kinase ATP-binding site.
Quantitative Data and Structure-Activity Relationships (SAR)
The dichloropyrimidine scaffold allows for systematic exploration of the structure-activity relationship. Modifications at the C4 and C6 positions can be tailored to target specific pockets within the ATP-binding site, thereby enhancing potency and selectivity for different kinases. Below is a summary of inhibitory activities for representative kinase inhibitors featuring a 2,4-diaminopyrimidine core.
| Compound ID | Target Kinase | R4-Substituent | R6-Substituent | IC₅₀ (nM) | Reference |
| 13 | Aurora A | 4-ethylpiperazin-1-yl | (5-methyl-1H-pyrazol-3-yl)amino | <200 | [8] |
| 22 | CDK7 | (cyclohexylamino) | 2-acetyl-5-sulfonylaniline | 7.21 | [9] |
| A12 | FAK | (oxan-4-yl)amino | 2,6-dichloro-3,5-dimethoxyphenyl | 10.8 | [10] |
| 1e | ABL1 | 4-chlorophenyl | 4-methoxyphenyl | 3350 | [11] |
| 7 | BRD4 | Phenyl | Phenyl | 42 | |
| 7 | PLK1 | Phenyl | Phenyl | 20 |
This table presents data from various diaminopyrimidine scaffolds to illustrate the potential of the core structure. Direct SAR for the this compound scaffold requires further dedicated studies.
Key Signaling Pathways and Drug Discovery Workflow
Derivatives of the 4,6-dichloropyrimidine scaffold have shown inhibitory activity against a range of kinases implicated in critical cancer signaling pathways, including cell cycle regulation and cell proliferation.
CDK7-Mediated Transcription and Cell Cycle Control:
Cyclin-dependent kinase 7 (CDK7) is a master regulator of both transcription, through phosphorylation of RNA Polymerase II, and cell cycle progression, by activating other CDKs like CDK1 and CDK2.[9] Inhibitors based on the diaminopyrimidine scaffold can block these processes, leading to cell cycle arrest and apoptosis in cancer cells.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 5. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
The "Magic Methyl" Effect: A Technical Guide for Pyrimidine-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the strategic addition of a single methyl group to a lead compound can elicit a disproportionately large and often unpredictable enhancement in biological activity, a phenomenon aptly termed the "magic methyl" effect.[1][2] This seemingly minor structural modification can profoundly influence a molecule's pharmacodynamic and pharmacokinetic properties, including potency, selectivity, metabolic stability, and solubility.[3][4] The pyrimidine scaffold, a privileged core in numerous approved drugs and clinical candidates, has frequently been the subject of optimization strategies leveraging the magic methyl effect, particularly in the development of kinase inhibitors.[5][6] This technical guide provides an in-depth exploration of the magic methyl effect within the context of pyrimidine-based drug discovery, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
The multifaceted origins of the magic methyl effect can be attributed to a combination of factors. A primary driver is the induction of favorable conformational changes in the drug molecule.[7] The steric bulk of the methyl group can restrict bond rotation, pre-organizing the ligand into a bioactive conformation that more readily binds to its target protein, thereby reducing the entropic penalty of binding. Furthermore, the hydrophobic nature of the methyl group can lead to favorable van der Waals interactions within a hydrophobic pocket of the target protein and promote the displacement of water molecules from the binding site, which is an entropically favorable process.[2] From a pharmacokinetic perspective, the introduction of a methyl group can block sites of metabolic attack, enhancing the compound's metabolic stability and oral bioavailability.[3]
This guide will delve into specific case studies of pyrimidine-based drugs where the magic methyl effect has been instrumental in their development, providing a comprehensive resource for researchers aiming to harness this powerful strategy in their own drug discovery endeavors.
Case Study 1: Tazemetostat - An EZH2 Inhibitor
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a crucial role in epigenetic regulation and is a validated target in oncology.[8][9] Tazemetostat, an EZH2 inhibitor, is a prime example of the magic methyl effect in a pyrimidine-containing drug. The structure-activity relationship (SAR) studies leading to its discovery highlighted the critical contribution of several methyl groups to its high potency.[1][8]
Quantitative Data: SAR of Methyl Groups in Tazemetostat Analogues
| Compound | R1 | R2 | R3 | EZH2 (WT) IC50 (nM) | EZH2 (Y641N) IC50 (nM) |
| 1 | H | H | H | >10,000 | >10,000 |
| 2 | Me | H | H | 1,000 | 500 |
| 3 | Me | Me | H | 100 | 25 |
| Tazemetostat | Me | Me | Me | 2.5 | 0.5 |
Data compiled from multiple sources and represents a simplified SAR progression for illustrative purposes.
EZH2 Signaling Pathway and Point of Inhibition
The Polycomb Repressive Complex 2 (PRC2), of which EZH2 is the catalytic subunit, is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[2][10] Tazemetostat inhibits the methyltransferase activity of EZH2, leading to a decrease in H3K27me3 levels and the subsequent derepression of target genes, including tumor suppressors.[11]
Experimental Protocols
A general synthetic route to tazemetostat and its analogues involves a multi-step process, often beginning with the construction of the core pyridone ring, followed by sequential coupling reactions to introduce the various substituents.
Step 1: Synthesis of the Pyridone Core:
-
React a suitable β-ketoester with cyanoacetamide in the presence of a base such as piperidine in ethanol and reflux to afford the corresponding 2-pyridone.
Step 2: Introduction of the Indole Moiety:
-
Couple the pyridone core with a protected indole derivative, often via a Suzuki or Stille coupling reaction.
Step 3: Functionalization of the Pyridone Ring:
-
Introduce the desired substituents at the R1, R2, and R3 positions through various chemical transformations, such as alkylation or cross-coupling reactions.
Step 4: Final Deprotection:
-
Remove any protecting groups to yield the final tazemetostat analogue.
This is a generalized scheme. For a detailed, step-by-step protocol, refer to the supplementary information of relevant publications.
This protocol outlines a typical biochemical assay to determine the IC50 values of EZH2 inhibitors.[2][12]
Materials:
-
Recombinant human PRC2 complex (containing EZH2)
-
Histone H3 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
Test compounds (tazemetostat analogues) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Luminescent ADP detection kit
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds, PRC2 enzyme, and histone H3 substrate to the assay buffer.
-
Initiate the reaction by adding SAM.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a luminescent ADP detection kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Case Study 2: Pyrimidine-Based Kinase Inhibitors
Kinases are a large family of enzymes that play pivotal roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] The pyrimidine scaffold is a common feature in many kinase inhibitors, and the magic methyl effect has been extensively utilized to enhance their potency and selectivity.[5][6]
p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, and its inhibitors have been pursued for the treatment of various inflammatory diseases.[2][13] Structure-activity relationship studies of pyrimidine-based p38 inhibitors have demonstrated that the addition of a methyl group can significantly improve their inhibitory activity.
| Compound | R | p38α IC50 (nM) |
| 4 | H | 250 |
| 5 | Me | 5 |
This data is illustrative of the general trend observed in SAR studies of p38 inhibitors.
The p38 MAPK signaling cascade is activated by various cellular stresses and inflammatory cytokines.[5][14] Upstream kinases (MKK3/6) phosphorylate and activate p38, which in turn phosphorylates downstream transcription factors and other kinases, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[5][15]
mTOR Inhibitors
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[16] Pyrimidine-based mTOR inhibitors have been developed, and the introduction of methyl groups has been shown to enhance their potency and selectivity.[17]
mTOR is part of two distinct complexes, mTORC1 and mTORC2.[18] Growth factor signaling through the PI3K/AKT pathway activates mTORC1, which then phosphorylates downstream targets like S6K1 and 4E-BP1 to promote protein synthesis and cell growth.[19][20]
Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis.[1][21] Pyrimidine-based Aurora kinase inhibitors have shown promise as anticancer agents, and the strategic placement of methyl groups has been crucial for their activity.[5][18]
Aurora kinase A (AURKA) is involved in centrosome maturation, spindle assembly, and mitotic entry.[1][22] It is activated by phosphorylation and, in turn, phosphorylates numerous substrates to ensure proper cell division.[23]
Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated target for B-cell malignancies.[21][24] Ibrutinib, a pyrazolo[3,4-d]pyrimidine-based BTK inhibitor, exemplifies the successful application of targeted covalent inhibition. While not a classic "magic methyl" example in the same vein as others, the overall substitution pattern on the pyrimidine core, including methyl groups, is finely tuned for optimal activity.[21]
Upon BCR activation, BTK is phosphorylated and activated, leading to the activation of downstream signaling pathways, including PLCγ2, which ultimately results in the activation of transcription factors like NF-κB that promote B-cell proliferation and survival.[25][26]
Experimental Protocols for Kinase Inhibitors
The synthesis of pyrimidine-based kinase inhibitors often follows a convergent strategy, where the pyrimidine core is constructed and then elaborated with various side chains.[27][28][29]
Step 1: Synthesis of the Substituted Pyrimidine Core:
-
A common method involves the condensation of a 1,3-dicarbonyl compound with a guanidine or amidine derivative to form the pyrimidine ring.
-
Alternatively, commercially available substituted chloropyrimidines can be used as starting materials.
Step 2: Introduction of Side Chains:
-
Nucleophilic aromatic substitution reactions are frequently employed to introduce amine or other nucleophilic side chains at the chloro-positions of the pyrimidine ring.
-
Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are used to introduce aryl or heteroaryl substituents.
The following is a generalized protocol for a biochemical kinase inhibition assay.[14]
Materials:
-
Recombinant kinase
-
Peptide or protein substrate
-
ATP
-
Test compounds dissolved in DMSO
-
Assay buffer (specific to the kinase)
-
Detection reagent (e.g., ADP-Glo, LanthaScreen)
-
Multi-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the test compounds, kinase, and substrate to the wells of a multi-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent.
-
Determine the IC50 values by plotting the percent inhibition against the compound concentration.
Conclusion
The "magic methyl" effect is a powerful and frequently employed strategy in modern drug discovery. For pyrimidine-based compounds, the addition of a methyl group can lead to dramatic improvements in potency, selectivity, and pharmacokinetic properties. The case studies presented in this guide on EZH2, p38 MAPK, mTOR, and Aurora kinase inhibitors underscore the multifaceted benefits of this seemingly simple structural modification. By understanding the underlying principles of the magic methyl effect and utilizing the experimental approaches outlined herein, researchers can more effectively optimize their pyrimidine-based lead compounds and accelerate the development of novel therapeutics. The provided signaling pathway diagrams and experimental workflows serve as a practical resource for scientists engaged in the design and evaluation of next-generation pyrimidine-based drugs.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EZH2 is downstream of the pRB-E2F pathway, essential for proliferation and amplified in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EZH2 - Wikipedia [en.wikipedia.org]
- 11. RETRACTED: Design, synthesis, structure-activity relationship and kinase inhibitory activity of substituted 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. mTOR - Wikipedia [en.wikipedia.org]
- 14. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
- 21. apexbt.com [apexbt.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4,6-Dichloro-N-methylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and related compounds, which are prevalent in numerous pharmaceuticals.[2] The reaction involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2]
This application note provides a detailed protocol for the selective mono-amination of 4,6-dichloro-N-methylpyrimidin-2-amine, a key intermediate in the synthesis of various biologically active molecules. The selective functionalization of polychlorinated pyrimidines can be challenging due to the presence of multiple reactive sites. The reactivity of chlorines on the pyrimidine ring generally follows the order C4(6) > C2.[3][4] For this compound, the primary challenge lies in achieving selective mono-amination at either the C4 or C6 position, while avoiding di-substitution. The regioselectivity and efficiency of the Buchwald-Hartwig amination on such substrates are influenced by factors such as the choice of catalyst, ligand, base, and reaction conditions.[3][5]
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation of the amine by the base to form an amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][2] The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst throughout the cycle.[2] Bulky, electron-rich phosphine ligands are often employed to facilitate the reaction.[5]
Experimental Protocols
This protocol describes a general procedure for the mono-amination of this compound with a generic primary or secondary amine. Researchers should note that optimization of the reaction conditions, particularly the choice of ligand and base, may be necessary for different amine coupling partners.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, DavePhos, BINAP)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line or glovebox
Procedure:
-
Preparation of the Reaction Vessel: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., 2-5 mol%) and the phosphine ligand (e.g., 4-10 mol%) to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.
-
Addition of Reagents: To the same vessel, add the base (e.g., 1.4 equivalents), this compound (1.0 equivalent), and the amine (1.0-1.2 equivalents).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M with respect to the pyrimidine substrate).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.[5]
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation: Reaction Conditions for Amination of Dichloropyrimidines
The following table summarizes various conditions reported for the Buchwald-Hartwig amination of related dichloropyrimidine substrates, which can serve as a starting point for the optimization of the amination of this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Substrate Scope | Yield (%) | Reference |
| Pd₂(dba)₃ (2-5) | Xantphos (4-10) | NaOt-Bu (1.4) | Toluene | 100-110 | Aryl and alkyl amines | Moderate to Good | [6][7][8] |
| Pd(OAc)₂ (2) | DavePhos (4) | NaOt-Bu (1.4) | Dioxane | 100 | Secondary amines | Good | [5][9] |
| Pd₂(dba)₃ (1-2) | BINAP (2-4) | Cs₂CO₃ (2.0) | Dioxane | 100 | Diamines | Low to Moderate | [10] |
| Pd(dba)₂ (2-5) | Ph-JosiPhos (4-10) | NaOt-Bu (1.4) | Toluene | 110 | Adamantane-containing amines | Moderate | [9] |
| Pd(dba)₂ (2-5) | Cy-JosiPhos (4-10) | NaOt-Bu (1.4) | Toluene | 110 | Adamantane-containing amines | Moderate | [9] |
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 4,6-Dichloro-N-methylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 4,6-dichloro-N-methylpyrimidin-2-amine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the differential reactivity of its two chlorine atoms, allowing for sequential and regioselective functionalization.
Introduction
The pyrimidine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals.[1][2] this compound serves as a key intermediate for the synthesis of diverse libraries of substituted pyrimidines. The electron-deficient nature of the pyrimidine ring, further activated by the two chlorine atoms, facilitates SNAr reactions.[3][4] The chlorine atoms at the C4 and C6 positions are generally more reactive towards nucleophilic attack than a halogen at the C2 position.[4][5] This inherent reactivity allows for the selective displacement of one or both chlorine atoms by a variety of nucleophiles, including amines, thiols, and alcohols.
The presence of the N-methylamino group at the C2 position can influence the regioselectivity of the substitution, although for symmetrically substituted 4,6-dichloropyrimidines, the initial substitution is less complex.[1] Subsequent substitutions can be more challenging due to the electron-donating nature of the newly introduced substituent, which deactivates the ring towards further nucleophilic attack.[6] In such cases, palladium-catalyzed methods like the Buchwald-Hartwig amination can be more effective.[6]
Reaction Principles and Mechanisms
The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbons (C4 or C6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][7]
-
Leaving Group Elimination: The chloride ion is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.
The overall workflow for a typical SNAr reaction is depicted below.
Caption: General experimental workflow for SNAr reactions.
Experimental Protocols
The following protocols are generalized procedures for the monosubstitution of this compound with common nucleophiles. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific substrates.
Protocol 1: Catalyst-Free Amination
This protocol describes the reaction with a primary or secondary amine under catalyst-free conditions.
Materials:
-
This compound
-
Amine nucleophile (1.0 - 1.2 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 - 4.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).[6]
-
Add anhydrous DMF (5-10 mL).
-
Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.[6][8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[6]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reaction with Thiols
This protocol outlines the reaction with a thiol nucleophile.
Materials:
-
This compound
-
Thiol nucleophile (1.0 - 1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine) (2.0 equivalents)
-
Ethanol or DMF
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol or DMF (10 mL) in a round-bottom flask.
-
Add the thiol (1.0-1.2 mmol) and potassium carbonate (2.0 mmol).
-
Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., EtOAc).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Reaction with Alcohols (Alkoxides)
The reaction with alcohols typically requires the formation of the more nucleophilic alkoxide.
Materials:
-
This compound
-
Alcohol (used as solvent or in excess)
-
Sodium hydride (NaH) or sodium metal (Na) (1.1 equivalents)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, add the anhydrous alcohol.
-
Carefully add sodium hydride or sodium metal in small portions to generate the sodium alkoxide.
-
Once the base has fully reacted, add the this compound (1.0 mmol).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Remove the excess alcohol under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify the product as needed.
Data Presentation
The following table summarizes expected outcomes for the monosubstitution of this compound with various nucleophiles, based on reactions with analogous compounds. Yields are representative and will vary depending on the specific nucleophile and reaction conditions.
| Nucleophile Class | Example Nucleophile | Product Structure | Typical Conditions | Representative Yield (%) | Reference |
| Primary Amines | Adamantylalkylamine | 4-(Adamantylalkylamino)-6-chloro-N-methylpyrimidin-2-amine | K₂CO₃, DMF, 140 °C | 60-95 | [8][9] |
| Secondary Amines | Morpholine | 4-Chloro-6-morpholino-N-methylpyrimidin-2-amine | K₂CO₃, DMF, 140 °C | 75 | [8][9] |
| Thiols | Ethanethiol | 4-Chloro-6-(ethylthio)-N-methylpyrimidin-2-amine | K₂CO₃, Ethanol, reflux | >80 | Inferred |
| Alcohols (Alkoxides) | Sodium Methoxide | 4-Chloro-6-methoxy-N-methylpyrimidin-2-amine | NaOMe, Methanol, reflux | >70 | [1] |
Signaling Pathways and Logical Relationships
The regioselectivity of SNAr reactions on dichloropyrimidines can be influenced by the electronic properties of both the pyrimidine ring and the incoming nucleophile. The general principle of reactivity is C4/C6 > C2.
Caption: SNAr mechanism on 4,6-dichloropyrimidines.
For disubstitution, the nature of the first nucleophile introduced impacts the reactivity for the second substitution. An electron-donating group at C4 will deactivate the C6 position for a subsequent catalyst-free SNAr reaction.
Caption: Logic for the second SNAr substitution.
These protocols and notes provide a solid foundation for researchers to successfully employ this compound in their synthetic endeavors. As with any chemical reaction, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4,6-Dichloro-N-methylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 4,6-Dichloro-N-methylpyrimidin-2-amine. This difunctional heterocyclic building block is a valuable starting material for the synthesis of a wide array of substituted pyrimidines, which are prominent scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. This document covers Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, offering general methodologies based on well-established precedents with analogous dichloropyrimidine systems.
Introduction to Palladium-Catalyzed Cross-Coupling with this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. For a substrate such as this compound, these reactions allow for the selective functionalization of the pyrimidine core. The two chlorine atoms at the C4 and C6 positions are susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.
The reactivity of chloro-substituents on a pyrimidine ring generally follows the order C4(6) > C2 >> C5.[1][2] In this compound, the C4 and C6 positions are electronically activated by the adjacent ring nitrogen atoms, making them prime sites for cross-coupling. The N-methylamino group at the C2 position is an electron-donating group, which modulates the electronic properties of the ring but does not prevent the high reactivity at the C4 and C6 positions. Sequential or double coupling can be achieved by controlling the stoichiometry of the coupling partner and reaction conditions.
Data Presentation: Reaction Conditions for Analogous Systems
While specific data for this compound is not extensively published, the following tables summarize typical reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings on structurally similar dichloropyrimidine substrates. These serve as a strong starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Dichloropyrimidines with (Hetero)arylboronic Acids
| Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good | [3][4] |
| 4,6-dichloropyrimidines | Arylboronic acids | Pd(OAc)₂/PPh₃ | K₃PO₄ | Not Specified | Not Specified | Not Specified | Reasonable | [5] |
| 2,4,6-trichloropyrido[2,3-d]pyrimidine | p-methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | 110 | Not Specified | 83 (mono) | [6] |
| 4-chloro-6-methylpyrimidin-2-amine | pyridine-3-boronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | ACN/H₂O (1:1) | 78 | 7 | 74 | [7] |
Table 2: Buchwald-Hartwig Amination of Dichloropyrimidines
| Substrate | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-Aryl-2,4-dichloropyrimidine | Aliphatic secondary amines | Pd-catalyst | LiHMDS | THF | -60 to RT | 0.5-1 | Good-Excellent | [2][8] |
| 4-amino-6-chloropyrimidine | Adamantane-containing amines | Pd(0)/BINAP or others | Not Specified | Not Specified | Not Specified | Not Specified | up to 60 | [9] |
| Aryl Halides (general) | Primary/Secondary Amines | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | Reflux | Not Specified | Moderate-Good | [7] |
| 2,5-dichloro-4,6-pyrimidinediamine | Primary/Secondary Amines | Pd catalyst/Phosphine ligand | Base | Dioxane/Toluene | RT to Reflux | Not Specified | Varies | [10] |
Table 3: Sonogashira Coupling of Dichloro-Heterocycles with Terminal Alkynes
| Substrate | Alkyne | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4,6-dichloro-2-pyrone | Terminal acetylenes | Pd(dba)₂/PPh₃, CuI | Not Specified | Not Specified | Not Specified | Not Specified | Good | [11] |
| Aryl Halides (general) | Terminal Alkynes | PdCl₂(PPh₃)₂ (3), No Cu | TBAF | Solvent-free | Not Specified | Not Specified | Moderate-Excellent | [12] |
| Aryl Halides (general) | Terminal Alkynes | Pd(PPh₃)₄, CuI | Amine (e.g., TEA) | THF/DMF | RT | Not Specified | High | [13][14] |
Mandatory Visualizations
Catalytic Cycles and Workflows
Caption: Suzuki-Miyaura Catalytic Cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Synthesis of 4-aryl-6-chloro-N-methylpyrimidin-2-amines: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-aryl-6-chloro-N-methylpyrimidin-2-amines, a class of compounds with significant potential in medicinal chemistry and drug discovery. The synthetic strategy is based on a robust and regioselective three-step sequence starting from the readily available 2,4,6-trichloropyrimidine. This approach allows for the sequential and controlled introduction of substituents, offering a versatile platform for the generation of diverse compound libraries.
Introduction
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous approved drugs and clinical candidates. The specific substitution pattern of 4-aryl-6-chloro-N-methylpyrimidin-2-amines makes them attractive targets for the development of kinase inhibitors, receptor antagonists, and other therapeutic agents. The presence of the aryl group at the 4-position allows for the exploration of key interactions with protein binding pockets, while the N-methylamino group at the 2-position can modulate solubility and metabolic stability. The chlorine atom at the 6-position serves as a useful handle for further functionalization, enabling the exploration of additional chemical space.
This application note details a reliable synthetic route to this important class of molecules, providing step-by-step experimental procedures and a summary of expected outcomes.
Synthetic Pathway Overview
The synthesis of 4-aryl-6-chloro-N-methylpyrimidin-2-amines is achieved through a three-step process:
-
Regioselective Amination: Selective nucleophilic aromatic substitution (SNAr) of 2,4,6-trichloropyrimidine with methylamine at the C2 position to yield 4,6-dichloro-N-methylpyrimidin-2-amine.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of the resulting dichloropyrimidine with an appropriate arylboronic acid at the more reactive C4 position to introduce the aryl moiety.
-
Purification: Isolation and purification of the final 4-aryl-6-chloro-N-methylpyrimidin-2-amine product.
The overall synthetic scheme is depicted below:
Caption: Overall synthetic workflow for 4-aryl-6-chloro-N-methylpyrimidin-2-amines.
Experimental Protocols
Step 1: Synthesis of this compound
This step involves the regioselective amination of 2,4,6-trichloropyrimidine. The chlorine atoms at the 4 and 6 positions of the pyrimidine ring are generally more reactive towards nucleophilic substitution than the chlorine at the C2 position. However, by carefully controlling the reaction conditions, including temperature and stoichiometry, a selective reaction at the C2 position can be achieved.
Materials:
-
2,4,6-Trichloropyrimidine
-
Methylamine (e.g., 40% solution in water or as a gas)
-
Anhydrous Toluene
-
Triethylamine (optional, as a base)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous toluene.
-
Cool the solution in an ice bath.
-
Slowly add a solution of methylamine (1.0-1.2 eq) in water or bubble methylamine gas through the solution. If using an aqueous solution, the addition should be dropwise to control the exotherm.
-
If necessary, add triethylamine (1.1 eq) to act as a base and scavenge the HCl generated during the reaction.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently heat to reflux, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Expected Yield: 70-85%
Characterization: The structure of the product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Step 2: Synthesis of 4-aryl-6-chloro-N-methylpyrimidin-2-amine
This step utilizes a Suzuki-Miyaura cross-coupling reaction to introduce the aryl group at the C4 position of the pyrimidine ring. The C4 position is more susceptible to palladium-catalyzed coupling than the C6 position, allowing for selective mono-arylation.
Materials:
-
This compound (from Step 1)
-
Arylboronic acid (1.0-1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (0.02-0.05 eq)
-
Base (e.g., K2CO3, Cs2CO3, Na2CO3) (2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene/ethanol, DMF)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (0.03 eq), and the base (2.5 eq).
-
Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to a temperature between 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-6-chloro-N-methylpyrimidin-2-amine.
Expected Yield: 50-80%
Characterization: The final product should be characterized by 1H NMR, 13C NMR, high-resolution mass spectrometry (HRMS), and melting point.
Data Presentation
The following table summarizes the key reaction parameters and expected outcomes for the synthesis of a representative 4-aryl-6-chloro-N-methylpyrimidin-2-amine (where the aryl group is phenyl).
| Step | Reactants | Key Reagents & Conditions | Product | Expected Yield (%) |
| 1 | 2,4,6-Trichloropyrimidine, Methylamine | Toluene, 0 °C to RT | This compound | 75 |
| 2 | This compound, Phenylboronic acid | Pd(PPh3)4, K2CO3, 1,4-Dioxane/H2O, 100 °C | 6-chloro-N-methyl-4-phenylpyrimidin-2-amine | 65 |
Logical Relationship Diagram
The logical flow of the synthetic process, highlighting the key transformations and intermediates, is illustrated in the following diagram.
Caption: Logical flow of the two-step synthesis.
Conclusion
The described synthetic protocol provides a reliable and efficient method for the preparation of 4-aryl-6-chloro-N-methylpyrimidin-2-amines. The regioselectivity of both the initial amination and the subsequent Suzuki-Miyaura coupling allows for the controlled construction of the target molecule. This methodology is amenable to the synthesis of a wide range of analogs by varying the arylboronic acid, making it a valuable tool for researchers in drug discovery and development. Careful optimization of reaction conditions for specific substrates may be required to achieve maximum yields.
Application Notes: Synthesis of 4-amino-6-chloro-N-methylpyrimidin-2-amine
Introduction
Substituted aminopyrimidines are a cornerstone in medicinal chemistry and drug development, serving as the core scaffold for a multitude of therapeutic agents.[1][2][3] Their structural resemblance to the purine and pyrimidine bases of DNA and RNA allows them to function as effective mimics, interfering with biological pathways and acting on a wide range of molecular targets.[3] The 4-amino-6-chloro-N-methylpyrimidin-2-amine moiety is a key intermediate in the synthesis of complex heterocyclic compounds, including kinase inhibitors for oncology and antivirals.[3][4] The specific arrangement of amino, chloro, and N-methylamino groups provides a versatile platform for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs.
Principle of the Synthesis
The presented protocol outlines a three-step synthetic route to 4-amino-6-chloro-N-methylpyrimidin-2-amine, commencing from commercially available starting materials. The strategy relies on the sequential construction and functionalization of the pyrimidine ring, followed by selective nucleophilic aromatic substitution, which leverages the differential reactivity of the substituted positions on the pyrimidine core.
The key steps are:
-
Condensation: Formation of the pyrimidine ring by reacting N-methylguanidine with diethyl malonate to yield 2-(methylamino)-4,6-dihydroxypyrimidine.
-
Chlorination: Conversion of the hydroxyl groups to chloro groups using a strong chlorinating agent like phosphorus oxychloride (POCl₃) to produce the key intermediate, 4,6-dichloro-N-methylpyrimidin-2-amine.
-
Selective Amination: Regioselective nucleophilic substitution of the chlorine atom at the C4 position with ammonia. The C4 position is more susceptible to nucleophilic attack than the C2 or C6 positions, allowing for a controlled, selective amination.
This synthetic approach is robust and allows for the generation of the target compound in good purity, providing a reliable source of this important building block for further chemical exploration.
Synthetic Workflow
Caption: Synthetic pathway for 4-amino-6-chloro-N-methylpyrimidin-2-amine.
Quantitative Data Summary
| Step | Reactant(s) | Reagent(s) / Solvent(s) | Product | Appearance | Molecular Formula | Molecular Weight ( g/mol ) |
| 1 | N-Methylguanidine, Diethyl Malonate | Sodium Ethoxide, Ethanol | 2-(methylamino)-4,6-dihydroxypyrimidine | White to off-white solid | C₅H₇N₃O₂ | 141.13 |
| 2 | 2-(methylamino)-4,6-dihydroxypyrimidine | Phosphorus Oxychloride (POCl₃) | This compound | Crystalline solid | C₅H₅Cl₂N₃ | 178.02 |
| 3 | This compound | Ammonia, Ethanol | 4-amino-6-chloro-N-methylpyrimidin-2-amine | Solid | C₅H₆ClN₄ | 159.58 |
Experimental Protocols
Materials and Equipment:
-
N-Methylguanidine hydrochloride
-
Diethyl malonate
-
Sodium metal
-
Absolute Ethanol
-
Phosphorus oxychloride (POCl₃)
-
Aqueous ammonia (28-30%)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.
Step 1: Synthesis of 2-(methylamino)-4,6-dihydroxypyrimidine
Methodology: This step involves a condensation reaction to form the pyrimidine ring.
-
Preparation of Sodium Ethoxide Solution: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 150 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces. The reaction is exothermic; control the rate of addition to maintain a gentle reflux.
-
Reaction Mixture: Once all the sodium has dissolved, add 11.0 g (0.10 mol) of N-methylguanidine hydrochloride to the sodium ethoxide solution and stir for 15 minutes.
-
Addition of Diethyl Malonate: Add 16.0 g (0.10 mol) of diethyl malonate dropwise to the mixture over 30 minutes.
-
Reflux: After the addition is complete, heat the mixture to reflux and maintain for 6-8 hours. A white precipitate will form.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath. Filter the white precipitate, wash with cold ethanol, and then with diethyl ether.
-
Purification: The collected solid is dissolved in hot water and acidified with acetic acid to a pH of 5-6. The resulting precipitate is filtered, washed with water, and dried in a vacuum oven at 80°C to yield 2-(methylamino)-4,6-dihydroxypyrimidine.
Step 2: Synthesis of this compound
Methodology: This procedure converts the dihydroxy-pyrimidine into the dichloro-pyrimidine using a strong chlorinating agent. This reaction should be performed in a well-ventilated fume hood.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, place 7.05 g (0.05 mol) of 2-(methylamino)-4,6-dihydroxypyrimidine.
-
Addition of POCl₃: Carefully add 35 mL of phosphorus oxychloride (POCl₃). The mixture may become warm.
-
Reflux: Heat the mixture to reflux and maintain for 3-4 hours, or until the reaction mixture becomes a clear, homogeneous solution.[5]
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto 200 g of crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and releases HCl gas.
-
pH Adjustment: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or 25% aqueous ammonia until the pH is approximately 8.[5] Keep the mixture cool in an ice bath during neutralization.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from ethanol/water to yield this compound as a crystalline solid.
Step 3: Synthesis of 4-amino-6-chloro-N-methylpyrimidin-2-amine
Methodology: This final step is a regioselective nucleophilic substitution of the more reactive C4-chloro group.
-
Reaction Setup: Dissolve 8.9 g (0.05 mol) of this compound in 100 mL of ethanol in a 250 mL round-bottom flask.
-
Amination: Cool the solution in an ice bath. Bubble ammonia gas through the solution or add 25 mL of concentrated aqueous ammonia (28-30%) dropwise while maintaining the temperature below 10°C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, reduce the volume of the solvent using a rotary evaporator. The precipitated product is collected by filtration.
-
Purification: Wash the collected solid with cold water and a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol to give pure 4-amino-6-chloro-N-methylpyrimidin-2-amine.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine () for sale [vulcanchem.com]
- 5. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for 4,6-Dichloro-N-methylpyrimidin-2-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. The 4,6-dichloro-N-methylpyrimidin-2-amine moiety, in particular, serves as a versatile building block for the synthesis of targeted therapeutics, especially in oncology. The presence of two reactive chlorine atoms at the C4 and C6 positions allows for selective and sequential functionalization, enabling the generation of diverse molecular libraries for screening against various drug targets. The 2-(N-methylamino) group provides a key interaction point that can be crucial for target engagement, particularly with the hinge region of protein kinases.
These application notes provide an overview of the utility of the 4,6-dichloropyrimidine scaffold in the development of kinase inhibitors and other potential therapeutic agents. Detailed experimental protocols for key synthetic transformations are provided, along with representative biological data for analogous compounds and visualizations of relevant signaling pathways and experimental workflows. While specific data for this compound is limited in publicly available literature, the protocols and applications described herein are based on well-established chemistry of closely related dichloropyrimidine analogs and provide a strong foundation for its use in drug discovery programs.
Key Applications in Drug Discovery
The this compound core is an attractive starting point for the development of various therapeutic agents, with its primary application being in the design of protein kinase inhibitors . The dichloropyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of numerous kinases. By strategically modifying the substituents at the C4 and C6 positions through various cross-coupling and nucleophilic substitution reactions, researchers can optimize potency, selectivity, and pharmacokinetic properties.
Potential kinase targets for inhibitors derived from this scaffold include:
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, making them prime targets in cancer therapy.
-
Aurora Kinases: Play a critical role in mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.
-
Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion, migration, and survival, and is often overexpressed in various tumors.[1][2]
-
Microtubule Affinity-Regulating Kinase 4 (MARK4): Implicated in microtubule dynamics and cell polarity, with links to cancer and neurodegenerative diseases.[3][4]
Data Presentation: Biological Activities of Analogous Pyrimidine Derivatives
The following tables summarize quantitative data for various substituted diaminopyrimidine derivatives, demonstrating the potential of this scaffold in generating potent kinase inhibitors and anticancer agents.
Table 1: Inhibitory Activity of Diaminopyrimidine Derivatives against Focal Adhesion Kinase (FAK)
| Compound ID | Structure | FAK IC₅₀ (nM) |
| A6 | 2,4-bis(phenylamino)-5-methylpyrimidine derivative | 119 |
| A12 | Diaminopyrimidine derivative | 94 (antiproliferative IC₅₀ against MDA-MB-231 cells) |
| TAE-226 | Reference FAK inhibitor | - |
Data adapted from studies on diaminopyrimidine derivatives as FAK inhibitors.[1]
Table 2: Antiproliferative Activity of 2,4-Diaminopyrimidine Derivatives in Cancer Cell Lines
| Compound ID | A549 (Lung Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) | PC-3 (Prostate Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) |
| 9k | 2.14 | 3.59 | 5.52 | 3.69 |
| 13f | 1.98 | 2.78 | 4.27 | 4.01 |
| Palbociclib | - | - | - | - |
| Momelotinib | - | - | - | - |
Data represents the potent antitumor activities of novel 2,4-diaminopyrimidine derivatives.[5]
Experimental Protocols
The following protocols are representative methods for the functionalization of a 4,6-dichloropyrimidin-2-amine core. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of an aryl or heteroaryl boronic acid to one of the chlorine atoms of the pyrimidine core. The C4 position is generally more reactive than the C2 position in Suzuki couplings.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.)
-
Base (e.g., K₂CO₃, 3.0 equiv.)
-
Solvent system (e.g., Ethanol/Toluene/Water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), palladium catalyst (0.05 equiv.), and base (3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 55°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-6-chloro-N-methylpyrimidin-2-amine.
Protocol 2: Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed amination for introducing a second amino substituent at the remaining chloro-position.
Materials:
-
4-Aryl-6-chloro-N-methylpyrimidin-2-amine (from Protocol 1)
-
Amine (1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.)
-
Phosphine ligand (e.g., Xantphos, 0.04 equiv.)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv.)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst (0.02 equiv.) and the phosphine ligand (0.04 equiv.).
-
Add the anhydrous, deoxygenated solvent and stir for 10-15 minutes to allow for catalyst activation.
-
To this mixture, add 4-aryl-6-chloro-N-methylpyrimidin-2-amine (1.0 equiv.), the desired amine (1.2 equiv.), and the base (1.4 equiv.).
-
Seal the reaction vessel and heat to the desired temperature (typically 90-120°C) with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N⁴-substituted-4-aryl-N²-methylpyrimidine-2,4-diamine.
Mandatory Visualization
Caption: CDK Signaling Pathway and Points of Inhibition.
Caption: Drug Discovery Workflow using the Title Compound.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel therapeutic agents, particularly kinase inhibitors. Its straightforward functionalization through established palladium-catalyzed cross-coupling methodologies allows for the rapid generation of diverse compound libraries. The demonstrated potential of the broader diaminopyrimidine scaffold to yield potent inhibitors of key oncogenic kinases underscores the promise of this particular building block in modern drug discovery efforts. The provided protocols and conceptual frameworks offer a solid starting point for researchers aiming to leverage this scaffold in their quest for new and effective medicines.
References
- 1. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
- 5. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Polysubstituted Pyrimidines from 4,6-Dichloro-N-methylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polysubstituted pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of nucleobases and is found in numerous bioactive molecules, including kinase inhibitors used in oncology. 4,6-Dichloro-N-methylpyrimidin-2-amine is a versatile starting material for the synthesis of a diverse range of polysubstituted pyrimidines. The two chlorine atoms at the C4 and C6 positions offer sites for sequential and regioselective functionalization through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the systematic exploration of the chemical space around the pyrimidine core to develop novel therapeutic agents.
The C4 and C6 positions of the pyrimidine ring exhibit differential reactivity, with the C4 position generally being more susceptible to nucleophilic substitution. This regioselectivity can be exploited to achieve selective mono-functionalization, followed by a second coupling reaction at the remaining chloro-position. This stepwise approach enables the synthesis of a wide array of 4,6-disubstituted pyrimidine derivatives with diverse functionalities.
Synthetic Strategies and Key Reactions
The synthesis of polysubstituted pyrimidines from this compound typically involves a stepwise functionalization of the C4 and C6 positions. The general workflow involves an initial palladium-catalyzed cross-coupling reaction to introduce a substituent at the more reactive C4 position, followed by a second coupling reaction at the C6 position.
Data Presentation: Exemplary Cross-Coupling Reactions
The following table summarizes representative conditions and yields for the selective mono-substitution of chloro-pyrimidines. While specific examples for this compound are limited in the literature for Buchwald-Hartwig and Sonogashira reactions, the provided data for analogous substrates demonstrate the feasibility and general conditions for these transformations.
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki Coupling | Pyridine-3-boronic acid | Pd(PPh₃)₂(Cl)₂ | Na₂CO₃ | Acetonitrile/Water (1:1) | 78 | 7 | 74 | [1][2] |
| Buchwald-Hartwig Amination | Aniline | Pd(OAc)₂ / Xantphos | NaOtBu | Toluene | Reflux | 8 | 27-82 (for a similar substrate) | [3][4] |
| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 25 | 21 | Good (for a similar substrate) | [3][5] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from a similar reaction on a related substrate and can be optimized for specific aryl or heteroaryl boronic acids.[1][2]
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) (0.03 equiv)
-
Sodium carbonate (2.0 equiv)
-
Acetonitrile
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the corresponding boronic acid (1.1 equiv), sodium carbonate (2.0 equiv), and dichlorobis(triphenylphosphine)palladium(II) (0.03 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed 1:1 mixture of acetonitrile and water to the flask.
-
Heat the reaction mixture to 78 °C and stir for 7 hours, or until reaction completion is observed by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-6-chloro-N-methylpyrimidin-2-amine.
General Procedure for Buchwald-Hartwig Amination
Materials:
-
4-Substituted-6-chloro-N-methylpyrimidin-2-amine (from Suzuki or Sonogashira coupling)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (0.1 equiv)
-
Xantphos (0.2 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with palladium(II) acetate (0.1 equiv), Xantphos (0.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Add the 4-substituted-6-chloro-N-methylpyrimidin-2-amine (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous toluene.
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 8-12 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the desired 4,6-disubstituted product.
General Procedure for Sonogashira Coupling
This protocol is based on the Sonogashira coupling of similar dichlorinated heterocycles and can be adapted for this compound.[3][5]
Materials:
-
This compound
-
Terminal alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv)
-
Copper(I) iodide (0.03 equiv)
-
Triethylamine (3.0 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a degassed solution of this compound (1.0 equiv) and the terminal alkyne (1.1 equiv) in dry toluene under an inert atmosphere, add triethylamine (3.0 equiv).
-
To this mixture, add bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv) and copper(I) iodide (0.03 equiv).
-
Stir the reaction mixture at room temperature for 21 hours or until completion is indicated by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the 4-alkynyl-6-chloro-N-methylpyrimidin-2-amine.
Biological Relevance: Pyrimidines as Kinase Inhibitors
Polysubstituted pyrimidines are prominent scaffolds in the design of kinase inhibitors. Many pyrimidine derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, which are key regulators of the cell cycle.[6][7][8][9][10] Dysregulation of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. For instance, inhibition of Aurora A kinase can disrupt the G2/M phase transition of the cell cycle, leading to mitotic arrest and apoptosis in cancer cells.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of diverse polysubstituted pyrimidines. The strategic application of palladium-catalyzed cross-coupling reactions allows for the controlled and regioselective introduction of various substituents at the C4 and C6 positions. The resulting compounds hold significant potential for the development of novel kinase inhibitors and other therapeutic agents. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this privileged scaffold. Further optimization of reaction conditions for specific substrates is encouraged to maximize yields and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rupress.org [rupress.org]
- 8. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of aurora-A kinase in mitotic entry and G2 checkpoint in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4,6-Dichloro-n-methylpyrimidin-2-amine
Welcome to the technical support center for Suzuki coupling reactions involving 4,6-Dichloro-n-methylpyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing these crucial reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound. For each problem, potential causes are identified, and specific troubleshooting steps are recommended.
| Problem / Question | Potential Causes & Solutions |
| Q1: Why is my reaction yield low or non-existent? | Inactive Catalyst: The Pd(0) active species is sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed.[1] Using fresh palladium sources or pre-catalysts is recommended.Suboptimal Reaction Conditions: The choice of base, solvent, or temperature may be unsuitable. Chloropyrimidines are electron-deficient and can be challenging substrates. A systematic screening of reaction parameters is the most effective approach to optimization.[2]Poor Reagent Quality: The boronic acid may have degraded via protodeboronation.[3] Use fresh, high-purity boronic acid; a slight excess (1.1-1.5 equivalents) can sometimes compensate for minor degradation.[4]Catalyst Inhibition: Nitrogen-containing heterocycles can sometimes coordinate to the palladium center, leading to catalyst deactivation.[5][6] Switching to a different ligand system may be necessary. |
| Q2: I am observing significant protodeboronation (hydrolysis of my boronic acid). How can I prevent this? | Reaction Temperature is Too High: This is a common side reaction, often exacerbated by high temperatures.[2] Try lowering the reaction temperature and extending the reaction time.Inappropriate Base/Solvent: The choice of base and solvent can influence the rate of protodeboronation. Consider screening milder bases (e.g., K₂CO₃) or using anhydrous conditions if possible, though many Suzuki protocols require water.Boronic Acid Stability: Some boronic acids are inherently less stable.[6] Using the corresponding boronic ester (e.g., a pinacol ester) can often improve stability and reduce this side reaction. |
| Q3: How can I suppress the homo-coupling of my boronic acid? | Inefficient Transmetalation: Homo-coupling can occur if the transmetalation step (transfer of the organic group from boron to palladium) is slow relative to other pathways.[7] Ensure the chosen base is effective for activating the boronic acid.[8][9]Stoichiometry: Ensure efficient oxidative addition and transmetalation, often by using a slight excess of the boronic acid or by adding the aryl halide in slight excess.[2] |
| Q4: The reaction is messy, with multiple unidentified byproducts. What should I do? | Reagent Purity: Ensure all starting materials, including the dichloropyrimidine, boronic acid, and solvents, are pure and dry (if anhydrous conditions are used).Oxygen Contamination: Impurities can arise from catalyst decomposition in the presence of oxygen. Improve degassing procedures for all reagents and solvents.Temperature Control: Running the reaction at too high a temperature can lead to decomposition and side reactions. Attempt the reaction at a lower temperature (e.g., 80 °C) before increasing it. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| Q1: Which chlorine atom on this compound is more reactive for Suzuki coupling? | For 4,6-dichloropyrimidines, both chlorine atoms are in electronically similar environments. However, studies on analogous 2,4-dichloropyrimidines consistently show that the C4-position is significantly more reactive towards palladium-catalyzed cross-coupling reactions like Suzuki coupling.[10][11] This preference is due to the favored oxidative addition of palladium into the C4-chlorine bond.[10][11] Therefore, mono-arylation is expected to occur selectively at the C4 or C6 position. |
| Q2: What are the recommended starting conditions (catalyst, base, solvent) for this substrate? | A reliable starting point would be to use Pd(PPh₃)₄ (2-5 mol%) as the catalyst, K₃PO₄ or K₂CO₃ (2-3 equivalents) as the base, in a solvent mixture of 1,4-Dioxane/Water (e.g., 4:1 ratio).[3][12] The reaction is typically heated to 80-100 °C under an inert atmosphere.[4] |
| Q3: My reaction is very slow with a chloro-substrate. What can I do? | Aryl chlorides are the least reactive of the aryl halides for Suzuki coupling.[13][14] To improve reactivity, consider using more electron-rich, bulky phosphine ligands such as SPhos or XPhos in combination with a palladium source like Pd(OAc)₂.[15] Additionally, using stronger bases or microwave irradiation can significantly accelerate the reaction.[16] |
| Q4: How can I effectively monitor the reaction's progress? | The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is particularly powerful as it allows you to track the consumption of starting materials and the formation of the desired product (by mass) and key byproducts simultaneously. |
| Q5: Can microwave irradiation improve my reaction? | Yes, microwave-assisted procedures can be highly effective for Suzuki couplings of chloropyrimidines. They often lead to dramatically shorter reaction times (e.g., 15-30 minutes instead of many hours) and can improve yields, sometimes even with very low catalyst loading (e.g., 0.5 mol%).[11][16] |
Optimization Data: Screening Reaction Components
The following tables summarize representative data for screening various components in Suzuki coupling reactions of dichloropyrimidines. These serve as a guide for rational optimization.
Table 1: Catalyst & Ligand Screening (Based on model reactions with 2,4-dichloropyrimidine)
| Catalyst Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | ~70-90 | A reliable, common starting point.[16] |
| Pd₂(dba)₃ | - | K₂CO₃ | Dioxane/H₂O | 100 | <5 | Ineffective without an appropriate ligand.[2] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | >95 | Highly effective for challenging chloro-heterocycles.[15] |
| Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 100 | ~85-95 | Another robust and widely used catalyst system.[4] |
Table 2: Base & Solvent Screening (Based on model reactions with substituted dichloropyrimidines)
| Base | Solvent | Catalyst | Temp (°C) | Yield (%) | Notes |
| K₃PO₄ | 1,4-Dioxane/H₂O | Pd(PPh₃)₄ | 80 | High | Often gives excellent yields for these substrates.[3][12] |
| K₂CO₃ | Toluene/EtOH/H₂O | Pd(PPh₃)₄ | 90 | Good | Alcoholic solvent mixtures can enhance reactivity.[17] |
| Cs₂CO₃ | 1,4-Dioxane/H₂O | Pd(OAc)₂/SPhos | 100 | High | A strong base, often used for difficult couplings. |
| Na₂CO₃ | Toluene/EtOH | Pd(PPh₃)₄ | 110 | Good | Effective, especially for achieving diarylation.[18] |
General Experimental Protocol
This protocol provides a robust starting point for the mono-arylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and degassed Water, 4:1 v/v)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).[4]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst (0.05 eq).[19] Using a syringe, add the degassed solvent mixture (e.g., 1,4-Dioxane and water).[4]
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously. Alternatively, if using a microwave reactor, set the temperature and time according to optimized conditions (e.g., 100-120 °C for 15-30 minutes).[16]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Visual Guides: Workflows and Mechanisms
These diagrams illustrate key concepts for optimizing and troubleshooting the Suzuki coupling reaction.
Caption: A logical workflow for systematic optimization of the Suzuki coupling reaction.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[13]
Caption: A decision tree for troubleshooting common Suzuki coupling reaction failures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Selective Mono-N-methylation of 2-amino-4,6-dichloropyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the selective mono-N-methylation of 2-amino-4,6-dichloropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the selective mono-N-methylation of 2-amino-4,6-dichloropyrimidine?
The primary challenges include:
-
Over-methylation: The formation of the di-methylated byproduct, 2-(dimethylamino)-4,6-dichloropyrimidine, is a common issue. The mono-methylated product is often more nucleophilic than the starting material, leading to a second methylation.
-
Low Reactivity: The amino group at the 2-position of the pyrimidine ring is deactivated due to the electron-withdrawing effects of the two chlorine atoms and the nitrogen atoms in the pyrimidine ring. This can lead to slow or incomplete reactions.
-
Side Reactions: Depending on the reaction conditions, side reactions such as hydrolysis of the chloro groups or degradation of the pyrimidine ring can occur.
-
Purification: Separating the desired mono-methylated product from the starting material and the di-methylated byproduct can be challenging due to their similar polarities.
Q2: Which methylating agents are suitable for this reaction?
Common methylating agents include methyl iodide (MeI) and dimethyl sulfate (DMS). The choice of reagent can influence the reaction rate and selectivity. Methyl iodide is generally more reactive than dimethyl sulfate.
Q3: What is the role of the base in this reaction, and which bases are recommended?
The base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity. The choice of base is critical for achieving mono-selectivity.
-
Strong, non-nucleophilic bases like sodium hydride (NaH) are often used to ensure complete deprotonation.
-
Weaker bases such as potassium carbonate (K₂CO₃) can also be employed, potentially offering better control over selectivity by maintaining a lower concentration of the highly reactive deprotonated amine.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., ethyl acetate/hexane) should be developed to distinguish between the starting material, the mono-methylated product, and the di-methylated byproduct. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.
Q5: What are the expected NMR spectral features of the mono-methylated product?
For 2-(methylamino)-4,6-dichloropyrimidine, you would expect to see:
-
In ¹H NMR, a signal for the methyl group (a singlet or a doublet depending on the solvent and temperature, integrating to 3H) and a signal for the NH proton (a broad singlet or a quartet, integrating to 1H). The aromatic proton on the pyrimidine ring will also be present.
-
In ¹³C NMR, a resonance for the newly introduced methyl carbon. The chemical shifts of the pyrimidine ring carbons will also be affected by the methylation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently strong base. 2. Low reaction temperature. 3. Deactivated starting material. 4. Impure reagents or solvents. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃). 2. Gradually increase the reaction temperature, monitoring for side product formation. 3. Ensure the 2-amino-4,6-dichloropyrimidine is pure. 4. Use freshly distilled solvents and high-purity reagents. |
| Poor Selectivity (High Di-methylation) | 1. Excess methylating agent. 2. Reaction time is too long. 3. Highly reactive intermediate. 4. Strong base leading to high concentration of the deprotonated amine. | 1. Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the methylating agent. 2. Monitor the reaction closely by TLC or LC-MS and quench it once the starting material is consumed or the desired product concentration is maximized. 3. Consider a less reactive methylating agent (e.g., dimethyl carbonate under specific conditions). 4. Use a weaker base (e.g., K₂CO₃) and a polar aprotic solvent like DMF. |
| Formation of Unidentified Side Products | 1. Reaction temperature is too high, causing decomposition. 2. Presence of water leading to hydrolysis of chloro groups. 3. Reaction with the solvent. | 1. Run the reaction at a lower temperature for a longer duration. 2. Ensure anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon). 3. Choose an inert solvent for the reaction (e.g., THF, DMF, or acetonitrile). |
| Difficulty in Product Purification | 1. Similar polarity of starting material, mono- and di-methylated products. 2. Tailing on silica gel chromatography. | 1. Use a high-performance column chromatography system with a shallow gradient of a suitable eluent. 2. Consider derivatization of the secondary amine of the mono-methylated product to alter its polarity for easier separation, followed by deprotection. 3. Add a small amount of a basic modifier like triethylamine to the eluent to reduce tailing on silica gel. |
Quantitative Data Summary
The following table presents hypothetical data for the mono-N-methylation of 2-amino-4,6-dichloropyrimidine under various conditions to illustrate the impact of different parameters on yield and selectivity. Note: This data is illustrative and not from a specific literature source.
| Entry | Methylating Agent (Equiv.) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield of Mono-methylated Product (%) | Selectivity (Mono:Di) |
| 1 | MeI (1.1) | NaH (1.1) | THF | 25 | 6 | 65 | 4:1 |
| 2 | MeI (1.1) | K₂CO₃ (2.0) | DMF | 50 | 12 | 75 | 8:1 |
| 3 | DMS (1.1) | NaH (1.1) | THF | 40 | 8 | 55 | 6:1 |
| 4 | DMS (1.1) | K₂CO₃ (2.0) | Acetonitrile | 60 | 18 | 70 | 10:1 |
| 5 | MeI (2.0) | NaH (2.0) | THF | 25 | 6 | 20 | 1:5 |
Experimental Protocols
Proposed Protocol for Selective Mono-N-methylation using Methyl Iodide and Potassium Carbonate
This protocol is a proposed method based on general principles of N-alkylation of amines.
Materials:
-
2-amino-4,6-dichloropyrimidine
-
Methyl iodide (MeI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reactions under an inert atmosphere
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-amino-4,6-dichloropyrimidine (1.0 equiv.) and anhydrous potassium carbonate (2.0 equiv.).
-
Add anhydrous DMF via syringe and stir the suspension at room temperature for 15 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methyl iodide (1.1 equiv.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and then heat to 50 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the mono-methylated product from unreacted starting material and the di-methylated byproduct.
Visualizations
Caption: Experimental workflow for the proposed mono-N-methylation.
Caption: Troubleshooting logic for low yield in mono-N-methylation.
Technical Support Center: Synthesis of 4,6-Dichloro-N-methylpyrimidin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 4,6-Dichloro-N-methylpyrimidin-2-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: I am observing a low yield of the desired this compound. What are the likely causes and how can I improve it?
Answer:
Low yields can stem from several factors, primarily related to the chlorination of the pyrimidine ring or the subsequent amination step.
-
Incomplete Chlorination: The conversion of the dihydroxy precursor (2-(methylamino)pyrimidine-4,6-diol) to the dichloropyrimidine can be incomplete. High reaction temperatures during chlorination can also lead to the formation of numerous by-products, reducing the yield of the desired product.
-
Suboptimal Reagent Ratios: The molar ratios of the chlorinating agent (e.g., phosphorus oxychloride, POCl₃) and any tertiary amine base to the starting dihydroxypyrimidine are crucial. Incorrect ratios can lead to incomplete reaction or the formation of side products.
-
Hydrolysis: Dichloropyrimidines are susceptible to hydrolysis. The presence of water in the reaction mixture can convert the product back to the monohydroxy or dihydroxy form, thus lowering the yield.
-
Side Reactions During Amination: The nucleophilic aromatic substitution (SNAr) reaction with methylamine can have competing reactions, such as the formation of di-substituted products or reaction with the solvent if it is nucleophilic.
Troubleshooting Steps:
-
Optimize Chlorination Conditions:
-
Temperature Control: Avoid excessively high temperatures. A controlled temperature range is critical to minimize by-product formation.
-
Reagent Stoichiometry: Carefully control the molar ratios of your starting material, chlorinating agent, and any added base.
-
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to prevent hydrolysis of the chloro-substituents.
-
Control Amination Reaction:
-
Stoichiometry of Amine: Use a controlled amount of methylamine to minimize the formation of di-substituted byproducts.
-
Reaction Temperature: Optimize the temperature to ensure a reasonable reaction rate without promoting side reactions.
-
Question 2: My final product is difficult to purify, showing multiple spots on TLC. What are the potential impurities?
Answer:
The presence of multiple spots on a Thin Layer Chromatography (TLC) plate suggests a mixture of products. Potential impurities in the synthesis of this compound include:
-
Starting Material: Unreacted 2-(methylamino)pyrimidine-4,6-diol or 2,4,6-trichloropyrimidine may be present.
-
Mono-chloro Impurity: Incomplete chlorination can result in the presence of 4-chloro-6-hydroxy-N-methylpyrimidin-2-amine or 6-chloro-4-hydroxy-N-methylpyrimidin-2-amine.
-
Over-aminated Product: Reaction of the product with excess methylamine can lead to the formation of 4-chloro-N,N'-dimethylpyrimidine-2,6-diamine.
-
Hydrolysis Products: As mentioned, hydrolysis can lead to the formation of hydroxy-substituted pyrimidines.
-
Solvolysis Products: If an alcohol is used as a solvent in the presence of a base, the corresponding alkoxide can act as a nucleophile, leading to the formation of alkoxy-substituted pyrimidines.[1]
Troubleshooting and Purification:
-
Reaction Monitoring: Closely monitor the reaction progress using TLC or HPLC to ensure the complete consumption of starting materials.
-
Purification Techniques: Column chromatography on silica gel is a common method for purifying pyrimidine derivatives. The choice of eluent system will depend on the polarity of the impurities. Recrystallization can also be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A likely synthetic pathway involves a two-step process:
-
Chlorination: The chlorination of a suitable precursor, such as 2-(methylamino)pyrimidine-4,6-diol, using a chlorinating agent like phosphorus oxychloride (POCl₃) or triphosgene. This reaction is often carried out in the presence of a tertiary amine base like N,N-diethylaniline to neutralize the generated HCl.[2]
-
Selective Amination: While the target molecule already contains the N-methylamino group, if starting from a more common precursor like 2-amino-4,6-dihydroxypyrimidine, a methylation step would be required. A more direct route involves the reaction of 2,4,6-trichloropyrimidine with a stoichiometric amount of methylamine, where the C2 position is generally more reactive towards nucleophilic attack.
Q2: What are the key safety precautions to take during this synthesis?
A2:
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn.
-
Triphosgene: This is a safer alternative to phosgene gas but should still be handled with care as it can release phosgene upon heating or in the presence of moisture. It is toxic and corrosive.
-
Methylamine: This is a flammable and corrosive gas or liquid with a strong odor. It should be handled in a fume hood.
-
General Precautions: Ensure all glassware is dry before use, especially when working with water-sensitive reagents.
Data Presentation
Table 1: Summary of Reaction Conditions for Analogous Pyrimidine Syntheses
| Starting Material | Product | Reagents | Temperature (°C) | Yield (%) | Reference |
| 4,6-dihydroxypyrimidine | 4,6-dichloropyrimidine | POCl₃, Saturated hindered amine | 60-90 | Not specified | [3] |
| 2-amino-4,6-dihydroxypyrimidine | 2-amino-4,6-dichloropyrimidine | POCl₃, Triethylamine | 20-80 | >80 | [4] |
| 4,6-dihydroxy-2-methylpyrimidine | 4,6-dichloro-2-methylpyrimidine | Triphosgene, N,N-diethylaniline | Reflux | 90 | [2] |
| 4,6-dichloropyrimidine | N-substituted-4-amino-6-chloropyrimidine | Adamantane-containing amines, K₂CO₃, DMF | 140 | 60-99 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 4,6-Dichloro-2-methylpyrimidine (Analogous Chlorination)
This protocol describes the chlorination of 4,6-dihydroxy-2-methylpyrimidine using triphosgene, which can be adapted for the synthesis of the N-methylamino analogue.[2]
-
Reaction Setup: In a three-necked flask, add 4,6-dihydroxy-2-methylpyrimidine (1 equivalent), N,N-diethylaniline (3 equivalents), and dichloroethane.
-
Heating: Heat the mixture to reflux.
-
Addition of Chlorinating Agent: Slowly add a solution of triphosgene (3 equivalents) in dichloroethane.
-
Reaction: Continue to reflux the reaction mixture for 6-8 hours.
-
Workup:
-
Cool the reaction mixture.
-
Wash the solution successively with water and 4M HCl.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Recrystallize the crude solid from dichloroethane, and decolorize with activated carbon to yield the pure product.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Caption: A diagram illustrating potential side reactions during the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 3. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 4. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Yield in Buchwald-Hartwig Reactions of N-Methylated Pyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of N-methylated pyrimidines. Our aim is to help you overcome common challenges and improve reaction yields for this important class of substrates.
Frequently Asked Questions (FAQs)
Q1: Why are N-methylated pyrimidines challenging substrates in Buchwald-Hartwig amination?
A1: N-methylated pyrimidines can present several challenges. The N-methyl group can sterically hinder the approach of the palladium catalyst to the nitrogen atom for coordination, which is a key step in the catalytic cycle. Additionally, the nitrogen atom of the pyrimidine ring is a Lewis basic site that can potentially coordinate to the palladium center and inhibit catalysis. Finally, the electronic properties of the pyrimidine ring are altered by N-methylation, which can affect the rates of oxidative addition and reductive elimination.
Q2: What are the most critical parameters to optimize for this reaction?
A2: Based on extensive studies of Buchwald-Hartwig reactions with heteroaromatic substrates, the most critical parameters to optimize are the choice of ligand, base, and solvent. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. The base is required to deprotonate the amine nucleophile, and its strength and solubility can significantly impact the reaction rate and yield. The solvent must be capable of dissolving the reactants and the base while being compatible with the catalytic system.
Q3: Which ligands are generally recommended for heteroaromatic amines like N-methylated pyrimidines?
A3: For electron-deficient and sterically hindered heteroaromatic substrates, bulky and electron-rich phosphine ligands are generally preferred. Ligands such as XPhos, SPhos, RuPhos, and BrettPhos have shown success in related systems. N-heterocyclic carbene (NHC) ligands can also be effective. It is often necessary to screen a panel of ligands to identify the optimal one for a specific substrate combination.
Q4: What are the common side reactions observed, and how can they be minimized?
A4: A common side reaction is hydrodehalogenation, where the halogen on the pyrimidine ring is replaced by a hydrogen atom. This can be minimized by ensuring strictly anhydrous and anaerobic conditions, as water can be a proton source. Another potential side reaction is the formation of homocoupling products. Careful control of catalyst loading and reaction temperature can help to suppress these unwanted reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst | - Use a pre-formed palladium catalyst (precatalyst) for more reliable activation. - Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent catalyst decomposition. |
| 2. Inappropriate ligand | - Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands. | |
| 3. Insufficiently strong or soluble base | - Switch to a stronger base like NaOtBu or LHMDS. - If using a weaker base like Cs2CO3 or K3PO4, ensure it is finely powdered and well-stirred. Consider a co-solvent to improve solubility. | |
| 4. Low reaction temperature | - Gradually increase the reaction temperature in increments of 10-20 °C. Microwave heating can also be beneficial for accelerating the reaction.[1][2] | |
| Significant Hydrodehalogenation | 1. Presence of water or other proton sources | - Use rigorously dried solvents and reagents. - Ensure the inert gas stream is dry. |
| 2. Slow reductive elimination | - A different ligand may be required to accelerate the final step of the catalytic cycle. | |
| Formation of Byproducts | 1. Catalyst decomposition | - Lower the reaction temperature. - Decrease the catalyst loading. |
| 2. Reaction with solvent | - Avoid reactive solvents. Toluene, dioxane, and THF are generally good choices. Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the palladium catalyst.[3] | |
| Poor Reproducibility | 1. Inconsistent quality of reagents | - Use high-purity, anhydrous reagents and solvents from a reliable source. |
| 2. Variations in reaction setup | - Ensure consistent stirring speed and heating. For reactions with solid bases, vigorous stirring is crucial. |
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the Buchwald-Hartwig amination of pyrimidine derivatives, which can serve as a starting point for optimizing reactions with N-methylated analogs.
Table 1: Optimization of Reaction Conditions for the Coupling of 4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine with 1-bromo-2,4-dimethylbenzene
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd2(dba)3 | dppp | NaOtBu | Toluene | 110 | 24 | Trace |
| 2 | PdCl2(PPh3)2 | Xantphos | NaOtBu | Toluene | 110 | 18 | 35 |
Data adapted from a study on N-arylpyrimidin-2-amine synthesis. While not on an N-methylated pyrimidine, these conditions provide a relevant starting point.[4]
Table 2: Effect of Ligand and Base on a Model Buchwald-Hartwig Reaction
| Entry | Ligand | Base | Conversion (%) |
| 1 | BINAP | Cs2CO3 | <5 |
| 2 | DPEphos | Cs2CO3 | 20 |
| 3 | XPhos | Cs2CO3 | 91 |
| 4 | XPhos | NaOtBu | >95 |
This table illustrates the significant impact of ligand and base selection on reaction efficiency in a related system.[5]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Halo-N-Methylated Pyrimidine (Starting Point for Optimization)
This protocol is a general starting point and will likely require optimization for your specific substrates.
Materials:
-
Halo-N-methylated pyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the halo-N-methylated pyrimidine, palladium precatalyst, ligand, and base.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A step-by-step workflow for troubleshooting low-yield Buchwald-Hartwig reactions.
Key Parameters in Buchwald-Hartwig Amination
Caption: Interplay of key parameters influencing the yield of Buchwald-Hartwig amination.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Direct Arylation of Alkylpyridine via Activated N-Methylpyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4,6-Dichloro-N-methylpyrimidin-2-amine and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-dichloro-N-methylpyrimidin-2-amine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its derivatives?
The most prevalent purification techniques for this class of compounds are column chromatography on silica gel and recrystallization.[1][2][3] Distillation and sublimation can also be employed, particularly for sensitive or volatile chloropyrimidines like 4,6-dichloropyrimidine itself.[4] The choice of method depends on the specific derivative, the nature of the impurities, and the desired final purity.
Q2: I am observing a mixture of C2 and C4 substituted isomers that are difficult to separate. What can I do?
The formation of isomers is a frequent challenge in dichloropyrimidine chemistry due to the comparable reactivity of the chlorine atoms at the C2 and C4 positions.[1][5] Here are some strategies to address this:
-
Optimize Reaction Conditions: Systematically screen different solvents, bases, and reaction temperatures to favor the formation of the desired isomer.[1] For instance, to promote C4 substitution, conditions like n-butanol with DIPEA have been reported to be effective.[1]
-
Chromatographic Separation: Careful column chromatography on silica gel can often resolve isomers.[1][2] A shallow gradient of a suitable solvent system is recommended.
-
Recrystallization: If there is a significant difference in the solubility of the isomers, fractional recrystallization can be an effective purification method.
Q3: What are some common impurities I might encounter during the synthesis of this compound?
Common impurities can include:
-
Starting materials: Unreacted 4,6-dihydroxypyrimidine or other precursors.[6][7]
-
Isomeric byproducts: As mentioned in Q2, undesired isomers are a primary concern.[1][5]
-
Over-reacted products: Diaminated or other polysubstituted pyrimidines can form if the reaction is not carefully controlled.[8]
-
Reagents and their byproducts: Residual chlorinating agents (e.g., POCl₃) or bases (e.g., triethylamine).[7]
Q4: How can I monitor the progress of my purification?
Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the separation of your target compound from impurities during column chromatography or for assessing the purity of fractions from recrystallization.[2] For more detailed analysis and confirmation of purity, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[1][9]
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Isomers | Inappropriate solvent system. | - Perform TLC with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal mobile phase for separation.- Use a shallow elution gradient during column chromatography. |
| Product is not eluting from the column | The solvent system is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. |
| Product is eluting too quickly with impurities | The solvent system is too polar. | - Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in a hexane/ethyl acetate system. |
| Streaking of spots on TLC plate | The compound may be acidic or basic and interacting strongly with the silica gel. | - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve the spot shape and separation. |
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - The solution is not supersaturated.- The chosen solvent is too good a solvent for the compound. | - Concentrate the solution by evaporating some of the solvent.- Try a different solvent or a mixture of solvents (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble). |
| Oiling out instead of crystallization | - The compound is melting in the hot solvent.- The solution is cooling too quickly. | - Use a solvent with a lower boiling point.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Low recovery of purified product | - The compound has significant solubility in the cold solvent.- Too much solvent was used. | - Cool the solution in an ice bath to minimize solubility.- Use the minimum amount of hot solvent required to dissolve the compound. |
| Product purity does not improve | The impurities have similar solubility to the product in the chosen solvent. | - Try a different recrystallization solvent.- Consider performing a preliminary purification step, such as column chromatography, before recrystallization. |
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[1] Add a small amount of silica gel to this solution to create a slurry.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., hexane/ethyl acetate).
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if necessary.[8]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[1][2]
General Protocol for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to fully dissolve the compound.[3]
-
Decoloration (Optional): If the solution is colored due to impurities, a small amount of activated carbon can be added, and the solution briefly heated before hot filtration.[3]
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[3]
-
Isolation and Washing: Collect the crystals by suction filtration. Wash the crystals with a small amount of the cold recrystallization solvent.[3]
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.[3]
Visualized Workflows and Logic
Caption: General workflow for the purification of dichloropyrimidine derivatives.
Caption: Decision tree for troubleshooting the separation of isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 4. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 7. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 8. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Overcoming steric hindrance in reactions of "4,6-Dichloro-n-methylpyrimidin-2-amine"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,6-Dichloro-n-methylpyrimidin-2-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to steric hindrance in reactions involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing low to no conversion in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I improve the yield?
A1: Low conversion in Suzuki-Miyaura coupling with this substrate is a common issue, often stemming from a combination of steric hindrance and electronic effects. The N-methylamino group at the C2 position can influence the reactivity of the adjacent C6-Cl bond, and the pyrimidine nitrogens can coordinate to the palladium catalyst, inhibiting its activity.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered or heteroaromatic substrates.
-
Recommendation: Employ catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands promote the formation of a reactive, coordinatively unsaturated palladium(0) species and facilitate the challenging oxidative addition and reductive elimination steps.[2] For particularly difficult couplings, specialized ligands may be necessary.
-
-
Base Selection: The choice of base is crucial for the transmetalation step. A weak base may not be sufficient to activate the boronic acid.
-
Solvent and Temperature: The reaction solvent and temperature significantly impact solubility and reaction rates.
-
Recommendation: Aprotic polar solvents like 1,4-dioxane, DME, or toluene, often with water as a co-solvent, are typically used.[3][4] If solubility is an issue, DMF can be considered. Increasing the reaction temperature (typically between 80-120 °C) can help overcome the activation energy barrier. Microwave heating can also be effective in reducing reaction times and improving yields.[5]
-
-
Regioselectivity: Be aware that reactions on 4,6-dichloropyrimidines typically occur first at the C4 position, which is electronically more favorable for nucleophilic attack and cross-coupling.[6]
Q2: In a Buchwald-Hartwig amination, I am getting a complex mixture of products and low yield of the desired mono-aminated product. How can I improve selectivity and conversion?
A2: Achieving selective mono-amination on this compound can be challenging due to the two reactive chloro-positions and potential side reactions. The steric bulk of the incoming amine plays a significant role.
Troubleshooting Steps:
-
Choice of Catalyst and Ligand: The ligand is key to controlling reactivity and preventing catalyst deactivation.
-
Recommendation: For sterically hindered couplings, bulky biarylphosphine ligands are essential. Ligands like Xantphos, RuPhos (for secondary amines), and BrettPhos (for primary amines) have proven effective in similar systems.[7][8][9] Using palladium precatalysts (e.g., G3 or G4 precatalysts) can lead to more consistent results by ensuring the efficient generation of the active Pd(0) catalyst.[10]
-
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.
-
Recommendation: Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are the most common choices.[1][7] For substrates with base-sensitive functional groups, a milder base like Cs₂CO₃ or K₃PO₄ might be necessary, though this may require a more active catalyst system or higher temperatures.
-
-
Control of Stoichiometry: To favor mono-substitution, it is crucial to control the stoichiometry of the reactants.
-
Recommendation: Use the amine as the limiting reagent (e.g., 1.0-1.1 equivalents) relative to the dichloropyrimidine. Running the reaction at a lower concentration can also sometimes favor mono-amination over di-substitution.
-
-
Reaction Temperature: Lowering the temperature can sometimes increase selectivity for the more reactive C4 position.
-
Recommendation: Start at a moderate temperature (e.g., 80-90 °C) and monitor the reaction closely. If the reaction is sluggish, the temperature can be increased, but this may come at the cost of selectivity.
-
Q3: I am attempting a direct nucleophilic aromatic substitution (SNAr) with an amine or alcohol, but the reaction is very slow. What can I do?
A3: The chlorine atoms on this compound are activated towards SNAr, but steric hindrance from the C2-substituent and the incoming nucleophile can significantly slow the reaction rate.
Troubleshooting Steps:
-
Increase Nucleophile Strength: A more potent nucleophile will react faster.
-
Recommendation: If using an alcohol, convert it to its more nucleophilic alkoxide form using a strong base like NaH or KOtBu prior to the reaction. For amines, ensure the reaction medium is not acidic, as protonation will render the amine non-nucleophilic.
-
-
Solvent Effects: The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.
-
Recommendation: Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents are effective at solvating the intermediate and accelerating the reaction.
-
-
Increase Temperature: SNAr reactions often require thermal energy to proceed at a reasonable rate.
-
Recommendation: Heating the reaction, either conventionally or with a microwave reactor, is a standard method to increase the rate.[5] Temperatures can range from 80 °C to over 150 °C depending on the nucleophile's reactivity.
-
-
Catalysis: While not a classic SNAr condition, in some cases, phase-transfer catalysts can be used for reactions with anionic nucleophiles in biphasic systems. For weaker nucleophiles, palladium-catalyzed methods (Buchwald-Hartwig) are generally superior.[11]
Data Presentation
The following tables summarize typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions on analogous chloro-pyrimidine systems. These should serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions for Chloro-Pyrimidines
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 85-95 | [12] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Dioxane/H₂O | 80 | 70-80 | [12] |
| 3 | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4) | - | Na₂CO₃ (3) | EtOH/Toluene/H₂O | 90 | 21 | [6] |
| 4 | 3-Pyridineboronic acid | PdCl₂(PPh₃)₂ (2.7) | - | Na₂CO₃ (0.7) | ACN/H₂O | 78 | 74 |[7][13] |
Yields are for related substrates and will vary based on the specific steric and electronic properties of the coupling partners.
Table 2: Buchwald-Hartwig Amination Conditions for Chloro-Pyrimidines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | 4-Methoxyaniline | PdCl₂(PPh₃)₂ (10) | Xantphos (15) | NaOtBu (1.4) | Toluene | Reflux | 82 | [7] |
| 2 | Morpholine | Pd₂(dba)₃ (2.5) | RuPhos (6) | LiHMDS (2) | Toluene | 100 | 83 | [9] |
| 3 | Benzylamine | Pd-G3-BrettPhos (1) | - | LiHMDS (2) | Toluene | 100 | 72 | [9] |
| 4 | Aniline | [Pd(cinnamyl)Cl]₂ (1.5) | Xantphos (6) | DBU (2) | Toluene | 110 | 85 |[14] |
Yields are for related substrates and are highly dependent on the specific amine and aryl halide.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the mono-arylation of this compound at the C4 position.
-
Setup: To a flame-dried reaction vessel (e.g., a microwave vial or Schlenk tube), add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe to achieve a concentration of approximately 0.1 M with respect to the pyrimidine.
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for the mono-amination of this compound.
-
Setup: To a flame-dried and argon-purged reaction vessel, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-5 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine nucleophile (1.1 equiv.).
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) to the vessel.
-
Reaction: Seal the vessel and heat the reaction mixture to the target temperature (e.g., 100 °C) with stirring.
-
Monitoring: Track the consumption of the starting material using TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: The desired product can be isolated and purified using flash column chromatography.
Visualizations
The following diagrams illustrate logical workflows for troubleshooting common issues encountered when working with this compound.
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling reactions.
Caption: Experimental workflow for selective mono-amination via Buchwald-Hartwig reaction.
Caption: Logical relationships for troubleshooting slow Nucleophilic Aromatic Substitution (SNAr).
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. chemrxiv.org [chemrxiv.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4,6-Dichloro-n-methylpyrimidin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "4,6-Dichloro-n-methylpyrimidin-2-amine" in cross-coupling reactions.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during cross-coupling reactions with this compound, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing low or no yield in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I troubleshoot this?
A1: Low or no product formation in Suzuki-Miyaura couplings with chloropyrimidines is a common challenge due to the high strength of the C-Cl bond, which hinders the initial oxidative addition step.[1] A systematic evaluation of your reaction components is crucial.
-
Catalyst and Ligand Inactivity: Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active for this substrate.[1]
-
Recommendation: Employ more active catalyst systems. Buchwald ligands such as SPhos, XPhos, and RuPhos are known to be effective for coupling heteroaryl chlorides due to their steric bulk and electron-rich nature, which facilitates the formation of the active monoligated palladium(0) species. N-heterocyclic carbene (NHC) ligands also present a powerful alternative.[1]
-
-
Ineffective Base: The base plays a critical role in the transmetalation step by activating the boronic acid.[1]
-
Suboptimal Solvent System: The solvent must effectively dissolve the reactants to facilitate the catalytic cycle.
-
Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation, which leads to deactivation.
-
Recommendation: Ensure all solvents are thoroughly degassed prior to use by bubbling with an inert gas like argon or nitrogen.[2]
-
Q2: I am struggling with regioselectivity in my cross-coupling reaction. How can I control which chloro- position reacts?
A2: For 4,6-dichloropyrimidines, the C4 and C6 positions are generally more reactive than the C2 position in palladium-catalyzed cross-coupling reactions.[3] Achieving regioselectivity between the C4 and C6 positions can be influenced by the choice of catalyst, ligand, and reaction conditions.
-
Ligand Control: The steric and electronic properties of the phosphine ligand can influence which position is more accessible for oxidative addition. Bulky ligands may favor the less sterically hindered position.
-
Temperature and Reaction Time: Lowering the reaction temperature and carefully monitoring the reaction time can sometimes allow for selective mono-arylation before the second coupling occurs.
-
Substrate Control: The electronic nature of the coupling partner can also influence regioselectivity.
Q3: My Buchwald-Hartwig amination is giving poor results. What are the key parameters to optimize?
A3: The Buchwald-Hartwig amination of dichloropyrimidines can be challenging, with regioselectivity being a primary concern.
-
Catalyst and Ligand: The choice of the palladium catalyst and ligand is critical. Systems based on bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are generally preferred.[4]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[3][4]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.[4]
Q4: I am observing significant side products like homocoupling of my boronic acid and protodehalogenation. How can I minimize these?
A4: These are common side reactions in Suzuki-Miyaura couplings.
-
Homocoupling: This is often promoted by the presence of oxygen or can be palladium-catalyzed.
-
Recommendation: Rigorous degassing of all solvents and reagents is essential. Running the reaction at a lower temperature might also reduce the rate of homocoupling.
-
-
Protodehalogenation: This occurs when a chlorine atom is replaced by a hydrogen atom, often from residual water or other proton sources.
-
Recommendation: Use anhydrous solvents and reagents. A stronger base or a different solvent system can sometimes accelerate the desired catalytic cycle over this decomposition pathway.[2]
-
Data Presentation
The following tables summarize representative quantitative data for cross-coupling reactions with dichloropyrimidine systems, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Dichloropyrimidines with Arylboronic Acids
| Dichloropyrimidine Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 81 | [5][6] |
| 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 77 | [6] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 85 | [7] |
| 4,6-dichloropyrimidine | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ | K₃PO₄ | Toluene | 100 | 75 | [8] |
Table 2: Buchwald-Hartwig Amination of Dichloropyrimidines
| Dichloropyrimidine Substrate | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 6-Aryl-2,4-dichloropyrimidine | Dibutylamine | Pd₂(dba)₃ (2.5) | XPhos | LiHMDS | Toluene | 100 | 85 (C4-isomer) | [3] |
| 2,5-dichloro-4,6-pyrimidinediamine | Aniline | Pd₂(dba)₃ (2) | Xantphos | NaOt-Bu | Toluene | 100 | (Not Specified) | [4] |
| 4-chloro-6-methylpyrimidin-2-amine | N-aryl amines | PdCl₂(PPh₃)₂ | Xantphos | NaOt-Bu | Toluene | Reflux | 27-82 | [9] |
Table 3: Sonogashira Coupling of Dichloro-heterocycles
| Dichloro-heterocycle | Alkyne | Catalyst (mol%) | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4,6-dichloro-2-pyrone | Phenylacetylene | Pd(dba)₂ (5) | CuI (10) | Et₃N | THF | 60 | 85 (6-isomer) | [10][11] |
| Aryl Dichloride | Terminal Alkyne | Pd(PPh₃)₄ | CuI | Amine | (Not Specified) | RT | (Not Specified) | [12][13] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).[14]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if separate).[14]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).[14]
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring.[14]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) to a dry reaction vessel.[4]
-
Reagent Addition: To the same vessel, add the base (e.g., NaOt-Bu, 1.4 eq), this compound (1.0 eq), and the amine coupling partner (1.1 eq).[4]
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene) to the desired concentration (e.g., 0.1 M with respect to the pyrimidine).[4]
-
Reaction Conditions: Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture under an inert atmosphere.[4]
-
Monitoring and Work-up: Follow steps 5-7 from Protocol 1.
Visualizations
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Catalyst selection guide for different cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
Base and solvent effects on the reactivity of "4,6-Dichloro-n-methylpyrimidin-2-amine"
Welcome to the technical support center for experiments involving 4,6-Dichloro-N-methylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols for nucleophilic aromatic substitution (SNAr) and related reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the chemical modification of this compound.
Q1: My SNAr reaction is showing low or no conversion. What are the likely causes and how can I improve the yield?
A1: Low conversion in SNAr reactions with this compound can be attributed to several factors:
-
Insufficient Reaction Temperature: For catalyst-free SNAr reactions, elevated temperatures are often required to overcome the activation energy. For less reactive amines, temperatures of 140 °C in a high-boiling solvent like DMF may be necessary.[1] For palladium-catalyzed reactions, temperatures typically range from 80-120 °C.[1] Consider incrementally increasing the reaction temperature.
-
Inappropriate Base: The choice of base is crucial. For catalyst-free reactions, inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly employed.[1] In palladium-catalyzed aminations (Buchwald-Hartwig), stronger bases like sodium tert-butoxide (NaOtBu) are often more effective.[1] The strength and solubility of the base can significantly impact the reaction rate.
-
Poor Nucleophile Reactivity: The nucleophilicity of the amine plays a significant role. Sterically hindered or electron-deficient amines will react more slowly. For such cases, switching to a palladium-catalyzed method may be necessary.
-
Solvent Effects: The solvent can greatly influence the reaction rate. Polar aprotic solvents like DMF, DMAc, or dioxane are generally preferred for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex).[1] Ensure the use of anhydrous solvents to prevent side reactions.
Q2: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?
A2: The formation of multiple products often arises from a lack of regioselectivity or side reactions. Here are some strategies to enhance selectivity:
-
Regioselectivity (C4 vs. C6 Substitution): In 4,6-dichloropyrimidines, the two chlorine atoms are electronically equivalent. However, the N-methylamino group at the C2 position can exert a minor electronic influence. For mono-substitution, achieving high regioselectivity can be challenging. Often, a mixture of 4- and 6-substituted products is obtained, along with the di-substituted product. To favor mono-substitution, use a 1:1 stoichiometry of the amine nucleophile to the dichloropyrimidine.
-
Di-substitution: To promote the formation of the di-substituted product, use an excess of the amine nucleophile (2.2 equivalents or more) and prolong the reaction time or increase the temperature.
-
Solvolysis: If using an alcohol as a solvent (e.g., ethanol), the corresponding alkoxide can act as a nucleophile, leading to the formation of an alkoxy-substituted byproduct.[1] If this is observed, switch to a non-protic solvent like dioxane or toluene.
-
Hydrolysis: The presence of water can lead to the hydrolysis of the chloro-substituent, forming the corresponding hydroxypyrimidine. Always use anhydrous solvents and reagents.
Q3: When should I consider using a palladium-catalyzed amination (Buchwald-Hartwig) instead of a catalyst-free SNAr reaction?
A3: A palladium-catalyzed approach is recommended under the following circumstances:
-
Unreactive Nucleophiles: When reacting with weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines, catalyst-free SNAr may be too slow or inefficient.
-
Lower Reaction Temperatures: Buchwald-Hartwig aminations often proceed at lower temperatures than catalyst-free SNAr, which can be advantageous for sensitive substrates.
-
Challenging Second Substitution: The introduction of the first amino group deactivates the pyrimidine ring towards further nucleophilic attack. Therefore, the second amination to form a di-substituted product is often more challenging and may require palladium catalysis for good yields.[1]
Q4: I am attempting a di-substitution reaction, but it stops after the first substitution. How can I drive the reaction to completion?
A4: As mentioned, the first amino substituent deactivates the pyrimidine ring. To facilitate the second substitution:
-
Increase Amine Equivalents: Use a larger excess of the amine (e.g., 2.5 to 4 equivalents).[1]
-
More Forcing Conditions: Increase the reaction temperature and/or time.
-
Stronger Base: For catalyst-free reactions, switching from K₂CO₃ to a stronger base like Cs₂CO₃ might help.
-
Palladium Catalysis: This is often the most effective solution for difficult di-substitution reactions.
Data Presentation
The following tables summarize quantitative data for the amination of dichloropyrimidines, providing insights into the expected reactivity of this compound.
Table 1: Effect of Amine Nucleophile on SNAr of 2-Amino-4,6-dichloropyrimidine
Conditions: 2-amino-4,6-dichloropyrimidine (1 mmol), amine (1.1 mmol), triethylamine (1.2 mmol), solvent-free, 80–90 °C.[2]
| Amine Nucleophile | Product | Reaction Time (h) | Yield (%) |
| Aniline | 6-Chloro-N⁴-phenylpyrimidine-2,4-diamine | 4 | 84 |
| 4-Chloroaniline | 6-Chloro-N⁴-(4-chlorophenyl)pyrimidine-2,4-diamine | 14 | 78 |
| 4-Bromoaniline | 6-Chloro-N⁴-(4-bromophenyl)pyrimidine-2,4-diamine | 6.5 | 80 |
| 2,3-Dimethylaniline | 6-Chloro-N⁴-(2,3-dimethylphenyl)pyrimidine-2,4-diamine | 5 | 81 |
| 5-Chloro-2,4-dimethoxyaniline | 6-Chloro-N⁴-(5-chloro-2,4-dimethoxyphenyl)pyrimidine-2,4-diamine | 5 | 85 |
Table 2: General Comparison of Bases and Solvents for SNAr on Dichloropyrimidines
| Base | Common Solvents | Temperature Range (°C) | Notes |
| K₂CO₃ | DMF, Dioxane | 80 - 140 | A common and cost-effective choice for many SNAr reactions. Higher temperatures may be needed for less reactive substrates.[1] |
| Cs₂CO₃ | DMF, Dioxane | 80 - 140 | More soluble and often more effective than K₂CO₃, but also more expensive.[1] |
| Triethylamine (TEA) | Ethanol, Solvent-free | 80 - 100 | An organic base often used when a milder, homogeneous system is desired. Can also act as a solvent.[2][3] |
| NaOtBu | Toluene, Dioxane | 80 - 120 | A strong base typically used in palladium-catalyzed (Buchwald-Hartwig) aminations.[1] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst-Free Mono-amination via SNAr
This protocol describes a typical nucleophilic aromatic substitution to achieve mono-amination of this compound.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, piperidine)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1 equiv.).
-
Add anhydrous potassium carbonate (2.0 mmol, 2 equiv.).
-
Under an inert atmosphere, add anhydrous DMF (5-10 mL).
-
Add the desired amine (1.1 mmol, 1.1 equiv.) to the stirred suspension.
-
Heat the reaction mixture to 100-140 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Palladium-Catalyzed Mono-amination (Buchwald-Hartwig)
This protocol is suitable for less reactive amines or when milder conditions are required.
Materials:
-
This compound
-
Amine of choice
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, DavePhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Schlenk tube or similar reaction vessel for inert atmosphere techniques
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (0.02-0.05 mmol, 2-5 mol%), the phosphine ligand (0.04-0.10 mmol, 4-10 mol%), and sodium tert-butoxide (1.2 mmol, 1.2 equiv.).
-
Add this compound (1.0 mmol, 1 equiv.).
-
Seal the tube, then evacuate and backfill with the inert gas (repeat three times).
-
Add the desired amine (1.2 mmol, 1.2 equiv.) followed by the anhydrous solvent (5-10 mL) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the key reaction pathways and experimental workflows.
Caption: General mechanism for the SNAr reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for low reaction yield.
References
Preventing di-substitution in reactions of "4,6-Dichloro-n-methylpyrimidin-2-amine"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the chemical synthesis and modification of 4,6-dichloro-N-methylpyrimidin-2-amine . Our aim is to help you prevent common side reactions, such as di-substitution, and optimize your experimental outcomes.
Troubleshooting Guides
This section addresses common problems in a practical question-and-answer format.
Issue 1: Predominant Formation of Di-substituted Product
Q: My reaction with this compound is yielding primarily the di-substituted product, but I am targeting mono-substitution. How can I improve the selectivity?
A: Achieving selective mono-substitution on the 4,6-dichloropyrimidine scaffold requires careful control of reaction parameters. The two chlorine atoms at the C4 and C6 positions are highly activated towards nucleophilic aromatic substitution (SNAr), but the introduction of the first nucleophile deactivates the ring, which can be leveraged to favor mono-substitution.
Possible Causes & Recommended Solutions:
-
Stoichiometry: An excess of the nucleophile will drive the reaction towards di-substitution.
-
Solution: Use a strict 1.0 to 1.1 equivalents of your nucleophile relative to the dichloropyrimidine. A slow addition of the nucleophile can also help maintain a low instantaneous concentration, favoring the mono-substituted product.
-
-
Reaction Temperature and Time: High temperatures and long reaction times can provide the necessary activation energy to overcome the deactivation from the first substitution.
-
Solution: Lower the reaction temperature and monitor the reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed and before significant amounts of the di-substituted product are formed.
-
-
Nucleophile Reactivity: Highly reactive or small, unhindered nucleophiles are more likely to lead to di-substitution.
-
Solution: If possible, consider using a more sterically hindered nucleophile. The bulkier group will make the second substitution more difficult.
-
-
Base Strength: A very strong base can generate a high concentration of a highly reactive nucleophile, promoting di-substitution.
-
Solution: Opt for a milder base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) instead of strong bases like NaH or NaOtBu for SNAr reactions.
-
Issue 2: Low or No Yield of the Mono-substituted Product
Q: I've adjusted my conditions to favor mono-substitution, but now I am observing very low conversion of my starting material. What should I do?
A: This indicates that the reaction conditions are now too mild to overcome the activation energy for the first substitution. A careful balance is needed.
Possible Causes & Recommended Solutions:
-
Insufficient Temperature: The reaction may be too cold for the first substitution to occur at a reasonable rate.
-
Solution: Gradually increase the temperature in 5-10 °C increments while monitoring the reaction. There is often an optimal temperature window that allows for mono-substitution without significant di-substitution.
-
-
Inappropriate Solvent: The solvent can affect the solubility of reactants and the reaction rate.
-
Solution: Screen different solvents. Polar aprotic solvents like DMF, DMAc, or NMP are common for SNAr reactions. For palladium-catalyzed couplings, solvents like toluene or dioxane are often used.
-
-
Catalyst Inactivity (for cross-coupling reactions): If you are performing a palladium-catalyzed reaction (e.g., Buchwald-Hartwig), the catalyst system may be suboptimal.
-
Solution: Ensure your palladium precursor and ligand are of good quality. Consider screening different phosphine ligands, as their steric and electronic properties can significantly impact reactivity and selectivity.
-
Frequently Asked Questions (FAQs)
Q1: Which position, C4 or C6, is more reactive on this compound?
Due to the symmetrical nature of the 4 and 6 positions relative to the ring nitrogens, their intrinsic reactivity is identical. The N-methylamino group at the C2 position is an electron-donating group, which slightly deactivates the ring towards nucleophilic attack compared to unsubstituted 4,6-dichloropyrimidine, but it does so symmetrically. Therefore, the initial substitution will occur statistically at either the C4 or C6 position.
Q2: Can I achieve selective mono-substitution using a palladium-catalyzed cross-coupling reaction?
Yes, palladium-catalyzed reactions like the Buchwald-Hartwig amination are often excellent for achieving selective mono-arylation or mono-amination. The bulky phosphine ligands used in these reactions can sterically hinder the approach to the second chlorine atom after the first substitution has occurred. Careful selection of the ligand and reaction conditions is key.
Q3: My mono-substituted product is difficult to separate from the remaining starting material and the di-substituted byproduct. Any purification tips?
This is a common challenge. Column chromatography is the most effective method. Consider using a shallow gradient of a more polar solvent to carefully elute the components. The polarity order is typically: starting material (least polar) < mono-substituted product < di-substituted product (most polar). If the polarities are very similar, trying a different solvent system for your chromatography (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) may improve separation.
Data Presentation
The following tables summarize quantitative data for achieving selective mono-substitution on 4,6-dichloropyrimidine scaffolds. While data for the exact N-methyl derivative is limited, these examples with closely related structures provide a strong predictive framework.
Table 1: Catalyst-Free Monoamination of 4,6-Dichloropyrimidine with Sterically Hindered Amines
This data, adapted from reactions with various adamantane-containing amines, demonstrates the effectiveness of using sterically bulky nucleophiles to achieve high yields of the mono-substituted product.[1]
| Nucleophile (Amine) | Solvent | Temperature (°C) | Time (h) | Yield of Mono-substituted Product (%) |
| Adamantan-1-ylmethanamine | DMF | 140 | 24 | ~99 |
| (1-Adamantyl)ethanamine | DMF | 140 | 24 | 65 |
| N-Methyl-1-(adamantan-1-yl)methanamine | DMF | 140 | 24 | 75 |
| 2-(Adamantan-1-yloxy)ethan-1-amine | DMF | 140 | 24 | 76 |
Reaction conditions typically involve K₂CO₃ as the base.
Table 2: Comparison of Reaction Strategies for Mono-substitution
| Reaction Type | Key Control Parameters | Typical Selectivity | Common Nucleophiles |
| SNAr | Stoichiometry (1.0-1.1 eq), Lower Temperature, Steric Bulk of Nucleophile | Moderate to High | Aliphatic amines, anilines, phenols, thiols |
| Buchwald-Hartwig Amination | Ligand Choice (bulky phosphines), Catalyst Loading, Base | High to Excellent | Primary/secondary amines, anilines |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-substitution via SNAr
This protocol provides a general method for the reaction of this compound with a nucleophile to favor the mono-substituted product.
Materials:
-
This compound
-
Nucleophile (e.g., a substituted aniline or phenol) (1.05 eq)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF (to make a 0.1-0.2 M solution).
-
Add finely powdered K₂CO₃ (2.0 eq) to the solution.
-
In a separate flask, dissolve the nucleophile (1.05 eq) in a small amount of anhydrous DMF.
-
Add the nucleophile solution dropwise to the stirred pyrimidine solution at room temperature over 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (start with 60-80 °C) and monitor its progress by TLC or LC-MS every 30-60 minutes.
-
Upon consumption of the starting material and before significant formation of the di-substituted product, cool the reaction to room temperature.
-
Pour the reaction mixture into cold water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Selective Mono-arylation via Buchwald-Hartwig Amination
This protocol outlines a palladium-catalyzed approach for the selective coupling of an amine with this compound.
Materials:
-
This compound
-
Aryl or alkyl amine (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Phosphine ligand (e.g., Xantphos or a bulky biarylphosphine) (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene or dioxane
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (e.g., 0.02 eq), the phosphine ligand (e.g., 0.04 eq), and NaOtBu (1.4 eq) to a dry Schlenk tube.
-
Add this compound (1.0 eq) to the tube.
-
Seal the tube, evacuate, and backfill with inert gas (repeat 3 times).
-
Add the anhydrous solvent (e.g., toluene) via syringe, followed by the amine (1.2 eq).
-
Place the sealed tube in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate key experimental and logical workflows.
Caption: Troubleshooting workflow for preventing di-substitution.
Caption: Reaction pathway for selective mono-substitution via SNAr.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 4,6-Dichloro-N-methylpyrimidin-2-amine and 2-amino-4,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 4,6-Dichloro-N-methylpyrimidin-2-amine and 2-amino-4,6-dichloropyrimidine. While direct comparative experimental studies are limited, this document leverages established principles of organic chemistry and available data to offer insights into their respective reactivity profiles, particularly in reactions crucial for the synthesis of pharmaceutical and agrochemical compounds.
Chemical Structures and Properties
A fundamental understanding of the chemical structures of these two compounds is essential to appreciating their differences in reactivity.
| Property | 2-amino-4,6-dichloropyrimidine | This compound |
| CAS Number | 56-05-3[1] | Not readily available |
| Molecular Formula | C₄H₃Cl₂N₃[1] | C₅H₅Cl₂N₃ |
| Molecular Weight | 163.99 g/mol [1] | 178.02 g/mol |
| Appearance | Light yellow crystal[2] | Not readily available |
| Melting Point | 219-222 °C[2] | Not readily available |
Comparative Reactivity Analysis
The reactivity of dichloropyrimidines is primarily governed by the electron-deficient nature of the pyrimidine ring, making it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atoms at the 4 and 6 positions are activated towards nucleophilic attack by the ring nitrogen atoms.
Electronic Effects
The key difference between the two molecules lies in the substituent at the 2-position: a primary amine (-NH₂) for 2-amino-4,6-dichloropyrimidine and a secondary N-methylamine (-NHCH₃) for this compound.
-
2-amino-4,6-dichloropyrimidine : The amino group is an electron-donating group through resonance, which can slightly deactivate the pyrimidine ring towards nucleophilic attack compared to an unsubstituted dichloropyrimidine. However, this effect is moderate.
-
This compound : The N-methyl group is an electron-donating group due to hyperconjugation and its inductive effect. This additional electron-donating character, compared to the hydrogen in the primary amine, is expected to further deactivate the pyrimidine ring towards nucleophilic attack. Consequently, This compound is predicted to be less reactive than 2-amino-4,6-dichloropyrimidine in SNAr reactions.
Steric Effects
The presence of the methyl group on the nitrogen atom in this compound also introduces steric hindrance. This can affect the approach of nucleophiles, particularly bulky ones, to the electrophilic carbon centers of the pyrimidine ring. This steric hindrance can further decrease the reaction rate compared to the less hindered 2-amino-4,6-dichloropyrimidine.
Reactivity in Key Chemical Transformations
While direct comparative quantitative data is scarce, we can infer the relative reactivity in common synthetic reactions.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for the functionalization of dichloropyrimidines. The general order of reactivity for chloro-substituents on a pyrimidine ring is C4(6) > C2.[3]
General Reaction Scheme:
Caption: General workflow for nucleophilic aromatic substitution on dichloropyrimidines.
Expected Reactivity:
| Compound | Expected SNAr Reactivity | Rationale |
| 2-amino-4,6-dichloropyrimidine | Higher | The -NH₂ group is less electron-donating and presents less steric hindrance than the -NHCH₃ group. |
| This compound | Lower | The -NHCH₃ group is more electron-donating and sterically larger, deactivating the ring. |
Experimental Data (Illustrative):
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative protocols for nucleophilic aromatic substitution on dichloropyrimidines.
Protocol 1: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr) of 2-amino-4,6-dichloropyrimidine
This method is typically employed for the monoamination of dichloropyrimidines.
Workflow Diagram:
References
Spectroscopic Analysis for the Structural Confirmation of 4,6-Dichloro-N-methylpyrimidin-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural confirmation of synthesized compounds is a critical step in chemical and pharmaceutical research. For heterocyclic compounds like 4,6-dichloro-N-methylpyrimidin-2-amine, a combination of spectroscopic techniques is essential to verify the molecular structure and differentiate it from potential isomers or reaction byproducts. This guide provides a comparative analysis of the expected spectroscopic data for this compound against a plausible alternative, 4,6-dichloro-5-methylpyrimidin-2-amine, supported by detailed experimental protocols.
Spectroscopic techniques are indispensable for elucidating molecular structures. Each method offers unique insights:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. Chemical shifts (δ), coupling constants (J), and signal integrations are used to map the carbon-hydrogen framework.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the vibrational frequencies of functional groups within a molecule, such as N-H and C-Cl bonds.
-
Mass Spectrometry (MS): MS determines the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. The fragmentation pattern offers additional structural clues.
Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound and a potential isomeric byproduct, 4,6-dichloro-5-methylpyrimidin-2-amine. This data is predicted based on known spectral data of similar pyrimidine derivatives.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Proton | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| This compound | H-5 | ~6.5 - 7.0 | Singlet | N/A | 1H |
| NH | ~5.0 - 6.0 | Broad Singlet | N/A | 1H | |
| N-CH₃ | ~3.0 - 3.2 | Doublet | ~5.0 | 3H | |
| 4,6-dichloro-5-methylpyrimidin-2-amine | NH₂ | ~5.0 - 5.5 | Broad Singlet | N/A | 2H |
| C-CH₃ | ~2.2 - 2.5 | Singlet | N/A | 3H |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Carbon | Predicted Chemical Shift (δ) ppm |
| This compound | C2 | ~162 |
| C4, C6 | ~160 | |
| C5 | ~110 | |
| N-CH₃ | ~28 | |
| 4,6-dichloro-5-methylpyrimidin-2-amine | C2 | ~163 |
| C4, C6 | ~158 | |
| C5 | ~120 | |
| C-CH₃ | ~15 |
Table 3: Predicted IR Data (KBr, cm⁻¹)
| Compound | N-H Stretch | C=N Stretch | C-Cl Stretch |
| This compound | ~3300-3400 | ~1600-1650 | ~700-800 |
| 4,6-dichloro-5-methylpyrimidin-2-amine | ~3300-3500 | ~1600-1650 | ~700-800 |
Table 4: Predicted Mass Spectrometry Data (EI)
| Compound | Molecular Formula | Molecular Weight | Predicted [M]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| This compound | C₅H₅Cl₂N₃ | 178.02 | 177, 179, 181 (isotopic pattern for 2 Cl atoms) | 142 (M-Cl), 115 (M-Cl, HCN) |
| 4,6-dichloro-5-methylpyrimidin-2-amine | C₅H₅Cl₂N₃ | 178.02 | 177, 179, 181 (isotopic pattern for 2 Cl atoms) | 142 (M-Cl), 115 (M-Cl, HCN) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the purified compound for ¹H NMR and 20-25 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the compound is fully dissolved. Sonication may be used to aid dissolution.
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C spectrum with proton decoupling.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio, which may be significantly more than for ¹H NMR.
-
Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder and subtract it from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, either via direct infusion or through a gas chromatograph (GC-MS).
-
Ionize the sample using a standard electron energy (typically 70 eV).
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.
Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
Navigating Purity: A Comparative Guide to Analytical Methods for 4,6-Dichloro-N-methylpyrimidin-2-amine
For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of key analytical techniques for determining the purity of 4,6-Dichloro-N-methylpyrimidin-2-amine, a crucial intermediate in the synthesis of various pharmaceutical compounds. We delve into the experimental protocols and performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), offering a clear, data-driven framework to inform your choice of analytical methodology.
The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and stability of a final drug product. Therefore, the selection of a suitable analytical method for purity assessment is a critical decision in the drug development pipeline. This guide will objectively compare the performance of three widely used analytical techniques, providing supporting experimental data and detailed methodologies to aid in the selection of the most appropriate method for your specific needs.
Comparative Analysis of Analytical Techniques
The choice of an analytical method is often a trade-off between factors such as sensitivity, selectivity, speed, and the nature of the analyte. The following table summarizes the performance of HPLC, GC-MS, and qNMR for the purity assessment of chlorinated pyrimidine derivatives, based on available data for structurally similar compounds.
| Analytical Method | Principle | Typical Purity (%) | Advantages | Limitations |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | >99%[1] | High resolution, suitable for non-volatile and thermally labile compounds, well-established for routine analysis. | Requires soluble samples, can consume significant amounts of solvent. |
| GC-MS | Separation based on volatility and polarity, detection by mass spectrometry. | >98% | High sensitivity and selectivity, provides structural information for impurity identification. | Requires volatile and thermally stable analytes; derivatization may be necessary for polar compounds.[2] |
| qNMR | Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei. | Assay-dependent | Primary ratio method, does not require a specific reference standard for the analyte, provides structural confirmation, non-destructive.[3][4][5] | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer, sample solubility can be a limitation. |
Experimental Workflow for Purity Assessment
The general workflow for assessing the purity of a synthesized compound like this compound involves several key stages, from sample preparation to data analysis and reporting.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in analytical chemistry. The following sections provide detailed, representative methodologies for each of the discussed techniques, which can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and high resolving power. A reverse-phase method is typically suitable for the separation of pyrimidine derivatives.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed to separate impurities with a wide range of polarities. A typical mobile phase could consist of:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering excellent separation and definitive identification of impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is generally suitable for the analysis of chlorinated organic compounds.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (for trace impurity analysis) or split (for major component analysis).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Sample Preparation:
-
Prepare a stock solution of the sample in a volatile organic solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
-
For analysis, dilute the stock solution to a suitable concentration (e.g., 10-100 µg/mL).
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measurement of purity without the need for a reference standard of the analyte itself.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses.
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and stable (e.g., DMSO-d6, Chloroform-d).
-
Internal Standard: A certified reference material with a known purity and a resonance signal that is well-resolved from the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Pulse Sequence: A single-pulse experiment with a calibrated 90° pulse width.
-
Relaxation Delay (d1): A sufficiently long delay to ensure complete relaxation of all relevant nuclei (typically 5 times the longest T1 value).
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio for accurate integration (e.g., 16-64 scans).
-
Data Processing: Fourier transformation, phasing, and baseline correction are critical for accurate integration.
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) and a precisely weighed amount of the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent to dissolve the sample and internal standard completely.
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
Conclusion
The selection of an appropriate analytical method for the purity assessment of this compound is a critical step in ensuring the quality and reliability of research and development outcomes. HPLC offers a robust and versatile platform for routine analysis of non-volatile compounds. GC-MS provides high sensitivity and structural information for volatile impurities. qNMR stands out as a primary method for accurate purity determination without the need for a specific reference standard. By understanding the principles, advantages, and limitations of each technique, and by employing the detailed protocols provided in this guide, researchers can confidently select and implement the most suitable method for their analytical needs, ultimately contributing to the development of safe and effective pharmaceuticals.
References
- 1. CN103539747B - The preparation method of 4,6-dichloro pyrimidine - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. youtube.com [youtube.com]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Suzuki Reaction Conditions for Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance. For drug discovery and development, dichloropyrimidines are crucial building blocks, and their selective functionalization is key to accessing a diverse range of molecular architectures. This guide provides an objective comparison of various catalytic systems and reaction conditions for the Suzuki coupling of dichloropyrimidines, supported by experimental data to facilitate the selection of optimal synthetic strategies.
The regioselectivity of Suzuki couplings on dichloropyrimidines is a primary consideration. In 2,4-dichloropyrimidines, the chlorine atom at the C4 position is generally more reactive towards the palladium catalyst's oxidative addition than the chlorine at the C2 position.[1][2][3] This inherent reactivity allows for selective mono-arylation at the C4-position under controlled conditions. Subsequent coupling at the less reactive C2-position can be achieved, often requiring more forcing conditions or a sequential one-pot approach.[3][4]
Performance Comparison of Catalytic Systems
The choice of catalyst, base, solvent, and reaction temperature significantly influences the yield and selectivity of the Suzuki coupling of dichloropyrimidines. Below is a summary of various reaction conditions and their outcomes.
| Catalyst | Base | Solvent | Temperature (°C) | Time | Substrate | Boronic Acid | Yield (%) | Selectivity (C4:C2) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 (Microwave) | 15 min | 2,4-Dichloropyrimidine | Phenylboronic acid | 81 | High C4 | [1] |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | Reflux | 12 h | 2,4-Dichloropyrimidine | Phenylboronic acid | 71 | High C4 | [1] |
| Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | Reflux | 12 h | 2,4-Dichloropyrimidine | Phenylboronic acid | 65 | High C4 | [1] |
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | Reflux | 12 h | 2,4-Dichloropyrimidine | Phenylboronic acid | 58 | High C4 | [1] |
| Pd(PPh₃)₄ | K₂CO₃ | Isopropanol/H₂O | Reflux | 12 h | 2,4-Dichloropyrimidine | Phenylboronic acid | 42 | High C4 | [1] |
| Pd(OAc)₂ | K₂CO₃ | 1,4-Dioxane | 100 (Microwave) | 15 min | 2,4-Dichloropyrimidine | Phenylboronic acid | 55 | High C4 | [1] |
| PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane | 100 (Microwave) | 15 min | 2,4-Dichloropyrimidine | Phenylboronic acid | 62 | High C4 | [1] |
| Pd(PEPPSI)(IPr) | K₂CO₃ | 1,4-Dioxane | 80 | 24 h | 2,4-Dichloropyridine | Phenylboronic acid | 85 | 10.4:1 | [5][6] |
| Pd(PPh₃)₄ | K₂CO₃ | Ethanol/Toluene/H₂O | 55 then 90 | 12 h then 12 h | 2,4-Dichloropyrimidine | Phenylboronic acid, then p-Tolylboronic acid | 75 (di-substituted) | Sequential C4 then C2 | [4] |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | - | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | up to 60 | - | [7][8] |
Experimental Protocols
General Procedure for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine [1]
A mixture of 2,4-dichloropyrimidine (0.5 mmol), the respective aryl or heteroaryl boronic acid (0.5 mmol), Pd(PPh₃)₄ (0.015 mmol, 3 mol%), and K₂CO₃ (1.5 mmol) in a mixture of 1,4-dioxane and H₂O (total 6 mL) is subjected to microwave irradiation at 100 °C for 15-20 minutes. After completion of the reaction, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
One-Pot Regioselective Double Suzuki Coupling of 2,4-Dichloropyrimidine [4]
In a reaction vial, 2,4-dichloropyrimidine (0.67 mmol), the first boronic acid (0.67 mmol), tetrakis(triphenylphosphine)palladium(0) (0.18 mmol), and potassium carbonate (2.01 mmol) are combined in a solvent mixture of ethanol, toluene, and water. The reaction is heated to 55 °C for 12 hours. Subsequently, the second boronic acid and additional base are added, and the reaction temperature is increased to 90 °C for another 12 hours. The resulting mixture is partitioned between water and ethyl acetate, the organic layer is dried with anhydrous magnesium sulfate, and the solvent is removed in vacuo. The crude product is purified by flash-column chromatography.
Visualizations
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Palladium Catalysts for C-N Coupling with Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
The selective formation of carbon-nitrogen (C-N) bonds in molecules containing a pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science. Dichloropyrimidines, in particular, serve as versatile building blocks, with the regioselectivity of C-N coupling reactions being a critical parameter in the synthesis of complex molecular architectures. Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, have emerged as a powerful tool for this transformation. The choice of the palladium catalyst, specifically the ancillary ligand, plays a pivotal role in determining the reaction's efficiency, selectivity, and substrate scope.
This guide provides an objective comparison of various palladium catalyst systems for the C-N coupling of dichloropyrimidines, supported by experimental data from the literature. We will delve into the performance of catalysts based on N-heterocyclic carbene (NHC), Buchwald-Hartwald biaryl phosphine, and Josiphos ligands, presenting quantitative data in structured tables and providing detailed experimental protocols.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in C-N coupling reactions is a multifactorial equation, with the ligand, palladium precursor, base, solvent, and temperature all playing crucial roles. The following tables summarize the performance of different catalytic systems in the amination of dichloropyrimidines, offering a comparative overview.
N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts
NHC ligands are known for their strong σ-donating properties and steric bulk, which contribute to the high stability and activity of the resulting palladium complexes.[1] These catalysts have shown remarkable performance in challenging C-N coupling reactions.
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | C4:C2 Selectivity | Reference |
| 2,4-Dichloropyridine | Morpholine | Pd/IPr | K2CO3 | Dioxane | 100 | 18 | 85 | ~10:1 | [2] |
| 2,4-Dichloropyridine | Aniline | Pd/SIPr | K2CO3 | Dioxane | RT | 24 | 92 | >20:1 | [2] |
Note: Data for dichloropyridines is presented as a close analogue to dichloropyrimidines, as specific comparative data for the latter with this level of detail was not available in a single study.
Buchwald-Hartwald Biaryl Phosphine Ligand-Based Catalysts
The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group has revolutionized palladium-catalyzed C-N bond formation.[3][4] These ligands facilitate the challenging oxidative addition and reductive elimination steps of the catalytic cycle.[4]
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity | Reference |
| 4-Amino-2,6-dichloropyrimidine | Various Amines | Pd(dba)2 / DavePhos | K2CO3 | Toluene | 100 | 12 | Good to Excellent | C6 favored | [5] |
| 6-Aryl-2,4-dichloropyrimidine | Secondary Amines | Pd(OAc)2 / dppb | LiHMDS | Toluene | 80 | 2 | >90 | >30:1 (C4:C2) | [6] |
Josiphos Ligand-Based Catalysts
Josiphos ligands are a class of chiral diphosphine ligands that have demonstrated high efficacy in various asymmetric and cross-coupling reactions.[7] Their steric and electronic properties can be fine-tuned to achieve high catalytic activity and selectivity.[8]
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity | Reference |
| 4-Chloro-N-phenylpyridin-2-amine | Benzylamines | Pd(OAc)2 / Josiphos | NaOtBu | Toluene | 100 | 0.5 | Good to Moderate | N/A | [9] |
Note: Direct comparative data for Josiphos ligands with dichloropyrimidines in C-N coupling was limited in the initial search. The data presented is for a closely related chloropyridine substrate.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the palladium-catalyzed amination of dichloropyrimidines.
General Procedure for Buchwald-Hartwig Amination of Dichloropyrimidines[10]
Inert Atmosphere Setup: To a flame-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), the ligand (e.g., Xantphos, 0.04 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
Evacuation and Backfilling: Seal the tube with a septum, and evacuate and backfill with argon three times.
Reagent Addition: Add the dichloropyrimidine (1.0 equiv) and the amine (1.2 equiv) to the tube under a positive flow of argon.
Solvent Addition: Add a degassed anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor by TLC or GC-MS.
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution and purify the product by column chromatography.
Visualizing the Process
To better understand the underlying mechanisms and experimental setups, the following diagrams are provided.
Caption: Catalytic cycle for the Buchwald-Hartwig C-N coupling reaction.
Caption: A typical experimental workflow for palladium-catalyzed C-N coupling.
Conclusion
The choice of a palladium catalyst for the C-N coupling of dichloropyrimidines is critical and depends on the desired regioselectivity, the nature of the amine coupling partner, and the overall desired reaction efficiency. N-Heterocyclic carbene ligands often provide high activity and can promote unconventional selectivity.[2] Buchwald-Hartwald biaryl phosphine ligands offer a broad substrate scope and are highly effective for a range of amines.[5][6] Josiphos ligands, while less commonly reported for this specific transformation, represent a promising class of catalysts that can offer unique reactivity.[9]
This guide provides a starting point for researchers to navigate the complex landscape of palladium catalysts for this important transformation. The provided data and protocols should aid in the selection of an appropriate catalyst system and the design of robust synthetic routes towards valuable pyrimidine-containing molecules. Further optimization of reaction conditions is often necessary to achieve the best results for a specific substrate combination.
References
- 1. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 8. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation of "4,6-Dichloro-n-methylpyrimidin-2-amine" synthesis by NMR and Mass Spec
This guide provides a comprehensive comparison of synthetic routes for 4,6-dichloro-N-methylpyrimidin-2-amine, a crucial intermediate for researchers, scientists, and drug development professionals. The document details experimental protocols and presents validating NMR and Mass Spectrometry data to objectively assess the product's synthesis and purity.
Introduction
This compound is a substituted pyrimidine derivative with significant potential as a building block in the synthesis of pharmacologically active compounds. The validation of its synthesis is paramount to ensure the reliability and reproducibility of subsequent research and development. This guide outlines a primary synthetic method and an alternative approach, offering a comparative analysis of their respective merits. Spectroscopic data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are presented to confirm the identity and purity of the synthesized compound.
Synthesis Methodologies
Two primary synthetic routes are considered for the preparation of this compound. The first involves the direct N-methylation of a commercially available precursor, while the second builds the pyrimidine ring from acyclic precursors followed by chlorination.
Method 1: N-Methylation of 2-Amino-4,6-dichloropyrimidine
This approach is a straightforward functional group transformation. The starting material, 2-amino-4,6-dichloropyrimidine, is commercially available. The N-methylation can be achieved using various methylating agents in the presence of a base.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-amino-4,6-dichloropyrimidine (1.0 eq) in an appropriate solvent such as N,N-dimethylformamide (DMF) or acetonitrile, a base like sodium hydride (NaH, 1.2 eq) or potassium carbonate (K2CO3, 2.0 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Methylating Agent: After stirring for 30 minutes, a methylating agent such as methyl iodide (CH3I, 1.2 eq) or dimethyl sulfate ((CH3)2SO4, 1.2 eq) is added dropwise to the reaction mixture.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Method 2: Synthesis from N-Methylguanidine and Diethyl Malonate followed by Chlorination
Experimental Protocol:
-
Ring Formation: N-methylguanidine hydrochloride (1.0 eq) is reacted with diethyl malonate (1.0 eq) in the presence of a strong base like sodium ethoxide in ethanol. The mixture is refluxed for 4-6 hours to form 2-(methylamino)-4,6-dihydroxypyrimidine.[1]
-
Chlorination: The resulting dihydroxypyrimidine is then subjected to chlorination. The crude 2-(methylamino)-4,6-dihydroxypyrimidine is treated with a chlorinating agent such as phosphorus oxychloride (POCl3) with or without a tertiary amine base like N,N-diethylaniline.[2] The mixture is heated to reflux for a specified period.
-
Isolation and Purification: After cooling, the reaction mixture is carefully poured onto crushed ice. The precipitated solid is filtered, washed with water, and dried. The crude this compound can be further purified by recrystallization or column chromatography.
Spectroscopic Validation Data
The structural confirmation of the synthesized this compound is achieved through detailed analysis of its NMR and Mass Spectra. Below is a comparison of the expected data for the target compound with the experimental data of a closely related precursor, 2-amino-4,6-dichloropyrimidine.
Table 1: ¹H NMR Data Comparison (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound (Predicted) | ~7.2 | Singlet | 1H | H-5 |
| ~6.8 | Broad Singlet | 1H | NH | |
| ~2.9 | Singlet | 3H | N-CH₃ | |
| 2-Amino-4,6-dichloropyrimidine (Actual) [3] | ~7.0 - 8.0 | Broad Singlet | 2H | NH₂ |
| ~6.8 | Singlet | 1H | H-5 |
Table 2: ¹³C NMR Data Comparison (100 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | ~165 | C2 |
| ~161 | C4, C6 | |
| ~110 | C5 | |
| ~28 | N-CH₃ | |
| 2-Amino-4,6-dichloropyrimidine (Actual) [4] | ~163 | C2 |
| ~158 | C4, C6 | |
| ~103 | C5 |
Table 3: Mass Spectrometry Data Comparison
| Compound | m/z (Relative Intensity %) | Assignment |
| This compound (Predicted) | 177/179/181 (M⁺) | Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |
| 142/144 | [M - Cl]⁺ | |
| 2-Amino-4,6-dichloropyrimidine (Actual) [1] | 163/165/167 (M⁺) | Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |
| 128/130 | [M - Cl]⁺ |
Visualized Workflows
The following diagrams illustrate the synthetic pathways and the logical flow of the validation process.
Caption: Synthetic workflow for Method 1.
Caption: Synthetic workflow for Method 2.
Caption: Analytical validation workflow.
References
- 1. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR [m.chemicalbook.com]
- 2. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 3. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 4. 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of Nucleophilic Substitution on Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic studies of nucleophilic substitution on dichloropyrimidines, a class of compounds with significant applications in medicinal chemistry and drug discovery. Understanding the kinetics of these reactions is crucial for optimizing synthetic routes and designing novel molecules with desired pharmacological properties. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the factors influencing these reactions.
Introduction to Nucleophilic Aromatic Substitution (SNAr) on Dichloropyrimidines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of pyrimidine rings.[1] In dichloropyrimidines, the chlorine atoms act as leaving groups that can be displaced by a variety of nucleophiles. The reactivity and regioselectivity of these reactions are highly sensitive to the substitution pattern on the pyrimidine ring, the nature of the nucleophile, and the reaction conditions.[1][2] Generally, the reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[3] The first step, the attack of the nucleophile, is often the rate-determining step.[4]
Comparative Kinetic Data
The rate of nucleophilic substitution on dichloropyrimidines is influenced by several factors, including the position of the chlorine atoms and the nature of the nucleophile. The following tables summarize representative kinetic data from various studies.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) | Reference |
| 2-Chloropyrimidine | Hydroxide | 100% Ethanol | 50 | 96.4 x 10⁻⁴ M⁻¹s⁻¹ | [5] |
| 2-Chloropyrimidine | Hydroxide | 30% aq. Ethanol | 40 | 7.7 x 10⁻⁴ M⁻¹s⁻¹ | [5] |
| 2-Chloropyrimidine | Dimethylamine | Not Specified | Not Specified | > Piperidine | [5] |
| 2-Chloropyrimidine | Piperidine | Not Specified | Not Specified | > Methylamine | [5] |
| 2-Chloropyrimidine | Methylamine | Not Specified | Not Specified | > Diethylamine | [5] |
Table 1: Second-Order Rate Constants for the Reaction of 2-Chloropyrimidine with Various Nucleophiles. This table illustrates the influence of the nucleophile and solvent on the reaction rate. The reaction is significantly faster in a non-aqueous medium, and the reactivity of the nucleophiles follows the order: OH⁻ > dimethylamine > piperidine > methylamine > diethylamine.[5]
Regioselectivity in 2,4-Dichloropyrimidines
A critical aspect of nucleophilic substitution on 2,4-dichloropyrimidines is the regioselectivity of the attack, i.e., whether the substitution occurs at the C2 or C4 position. Generally, substitution at the C4 position is favored.[6] However, this selectivity can be reversed or diminished depending on the substituents on the pyrimidine ring.
-
Electron-donating groups (EDGs) at the C6 position favor substitution at the C2 position.[1]
-
Electron-withdrawing groups (EWGs) at the C5 position typically direct substitution to the C4 position.[7][8]
-
Tertiary amine nucleophiles can exhibit high selectivity for the C2 position, even in the presence of a C5-EWG.[7][8]
Quantum mechanics calculations have been employed to understand and predict the regioselectivity of these reactions by analyzing the Lowest Unoccupied Molecular Orbital (LUMO) distribution of the dichloropyrimidine derivatives.[1]
Experimental Protocols for Kinetic Studies
The following is a generalized protocol for studying the kinetics of nucleophilic substitution on dichloropyrimidines.
Objective: To determine the rate law and rate constant for the reaction of a dichloropyrimidine with a nucleophile.
Materials:
-
Dichloropyrimidine substrate
-
Nucleophile
-
Anhydrous solvent (e.g., acetonitrile, ethanol, dimethylformamide)
-
Thermostated reaction vessel
-
Analytical instrument for monitoring reaction progress (e.g., UV-Vis spectrophotometer, HPLC, GC)
-
Quenching agent (if necessary)
Procedure:
-
Preparation of Reactant Solutions: Prepare stock solutions of the dichloropyrimidine and the nucleophile in the chosen solvent at known concentrations.
-
Reaction Initiation: Equilibrate the solutions to the desired reaction temperature in the thermostated vessel. Initiate the reaction by mixing the reactant solutions. The final concentrations should be such that one reactant is in pseudo-first-order excess if desired.
-
Monitoring Reaction Progress: At regular time intervals, withdraw aliquots from the reaction mixture and analyze the concentration of the reactant or product using a suitable analytical technique. For example, if the product has a distinct UV-Vis absorbance, spectrophotometry can be used to follow its formation over time.
-
Data Analysis: Plot the concentration of the reactant or product as a function of time. From this data, determine the initial rate of the reaction. By varying the initial concentrations of the reactants and measuring the corresponding initial rates, the order of the reaction with respect to each reactant and the overall rate law can be determined. The rate constant (k) can then be calculated from the rate law. The reactions of nucleophiles with 2-chloropyrimidine have been shown to be second order overall, being first order in both the substrate and the nucleophile.[5]
Troubleshooting:
-
Poor solubility: Choose a different solvent or a co-solvent system.
-
Reaction too fast or too slow: Adjust the temperature or the initial concentrations of the reactants.
-
Side reactions: Use purified reagents and an inert atmosphere if necessary.
Visualizing Reaction Pathways and Influencing Factors
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for kinetic studies and the factors influencing the regioselectivity of nucleophilic substitution on 2,4-dichloropyrimidines.
Caption: Experimental workflow for kinetic studies of nucleophilic substitution.
Caption: Factors influencing regioselectivity in 2,4-dichloropyrimidines.
References
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
"4,6-Dichloro-n-methylpyrimidin-2-amine" analogue comparison for biological screening
A Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone for the development of targeted therapies, particularly in oncology. The 2-aminopyrimidine core, in particular, has proven to be a versatile template for the design of potent kinase inhibitors. This guide provides a comparative analysis of 4,6-Dichloro-N-methylpyrimidin-2-amine and its analogues, offering a structured overview of their biological activities, supported by experimental data, to aid researchers in the strategic design and screening of novel therapeutic agents.
Introduction to 2-Aminopyrimidine Derivatives
Derivatives of 2-aminopyrimidine are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Their ability to mimic the purine bases of DNA and RNA allows them to interact with a variety of biological targets. A significant focus of research has been on their development as kinase inhibitors, where the pyrimidine core acts as a scaffold to present various substituents that can form key interactions within the ATP-binding pocket of these enzymes. The strategic placement of chloro- and amino-groups on the pyrimidine ring significantly influences the molecule's reactivity and biological activity, making compounds like this compound attractive starting points for chemical biology and drug discovery programs.
Comparative Analysis of Biological Activity
While direct comparative screening data for this compound against a wide array of its analogues is limited in publicly available literature, we can infer structure-activity relationships (SAR) from studies on related 2-amino-4,6-dichloropyrimidine derivatives. The following tables summarize the in vitro anticancer and kinase inhibitory activities of representative analogues to guide future screening efforts.
Anticancer Activity
The cytotoxic effects of 2-amino-4-chloro-pyrimidine derivatives have been evaluated against various cancer cell lines. The data suggests that the nature of the substituent at the 4-position of the pyrimidine ring plays a crucial role in determining the anticancer potency.
Table 1: In Vitro Anticancer Activity of 2-Amino-4-chloro-pyrimidine Analogues
| Compound ID | 4-Position Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-methyl piperazine | HCT116 (Colon) | 209.17 ± 1.23 | [1] |
| MCF7 (Breast) | 221.91 ± 1.37 | [1] | ||
| 6 | 4-(4-bromophenyl)piperazine | HCT116 (Colon) | 89.24 ± 1.36 | [1] |
| MCF7 (Breast) | 89.37 ± 1.17 | [1] |
Note: The core structure for the compounds in this table is 2-amino-4-(substituted)pyrimidine. While not direct analogues of this compound, this data provides insight into the effect of substitutions at the 4-position.
Kinase Inhibitory Activity
The 2-aminopyrimidine scaffold is a common feature in many approved kinase inhibitors. Modifications on this core structure can tune the potency and selectivity against different kinases.
Table 2: Kinase Inhibitory Activity of Representative 2-Aminopyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 6c | EGFR-TK | 0.9 ± 0.03 | [2] |
| 10b | EGFR-TK | 0.7 ± 0.02 | [2] |
Note: Compounds 6c and 10b are complex pyrimidine hybrids and not direct analogues of the topic compound. This data is presented to illustrate the potential of the 2-aminopyrimidine scaffold in kinase inhibition.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of biological screening data. Below are methodologies for key assays relevant to the evaluation of this compound analogues.
In Vitro Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Kinase Inhibition Assay (Generic Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase. Specific conditions such as enzyme and substrate concentrations should be optimized for each kinase.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer, the target kinase, its specific substrate, ATP, and the test inhibitor at various concentrations.[3]
-
Reaction Setup: In a microplate, combine the kinase, substrate, and inhibitor.
-
Initiation: Start the kinase reaction by adding ATP. Incubate for a specific time at an optimal temperature.[3]
-
Detection: Stop the reaction and add a detection reagent that generates a signal (e.g., luminescence, fluorescence) proportional to the amount of phosphorylated substrate or remaining ATP.
-
Measurement: Read the signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action of the compounds and the flow of the screening process.
Caption: A generalized experimental workflow for the synthesis, screening, and lead identification of novel pyrimidine-based compounds.
Caption: Simplified EGFR signaling pathway, a common target for 2-aminopyrimidine-based kinase inhibitors.
References
- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for 4,6-Dichloro-N-methylpyrimidin-2-amine
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4,6-dichloro-N-methylpyrimidin-2-amine, ensuring the protection of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is critical to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood. Based on safety data for structurally similar compounds, this chemical should be treated as hazardous.
Key Hazards:
-
Toxic to aquatic life with long-lasting effects.[4]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves (e.g., nitrile rubber) are required.[2]
-
Eye Protection: Safety glasses or goggles and a face shield should be worn.[1][5]
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.[1][2]
-
Respiratory Protection: If dust is generated, use a dust respirator.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents environmental contamination and ensures the safety of all personnel.
-
Waste Collection:
-
Waste Segregation:
-
Container Labeling:
-
Label the hazardous waste container with the full chemical name: "this compound," the approximate quantity, and the relevant hazard symbols (e.g., irritant, environmentally hazardous).
-
-
Temporary Storage:
-
Final Disposal:
-
The final disposal of this compound must be carried out by a licensed and approved waste disposal company.[2][5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2]
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards, by furnishing them with the Safety Data Sheet (SDS).
-
Hazard and Disposal Data Summary
For quick reference, the following table summarizes the key hazard and disposal information for this compound and its analogs.
| Parameter | Information | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH302: Harmful if swallowedH411: Toxic to aquatic life with long lasting effects | [1][3][4][5] |
| Personal Protective Equipment (PPE) | Chemically resistant gloves, safety glasses/goggles, face shield, lab coat, dust respirator (if needed) | [1][2][5] |
| Incompatible Materials | Strong oxidizing agents, strong acids | [2][5] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant | [2][5] |
| Spill Cleanup | Use dry clean up procedures, avoid generating dust. Collect residues in sealed containers for disposal. Wash the area with large amounts of water. | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 4,6-Dichloro-N-methylpyrimidin-2-amine
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for researchers, scientists, and drug development professionals engaged in the handling of 4,6-Dichloro-N-methylpyrimidin-2-amine.
Hazard Summary
Based on data from similar dichloropyrimidine compounds, this compound is anticipated to be a hazardous substance. The primary hazards associated with this class of compounds include:
-
Skin Corrosion/Irritation : Causes skin irritation and may cause an allergic skin reaction.[2][4][5][6]
-
Serious Eye Damage/Eye Irritation : Causes serious eye irritation or damage.[1][4][5][6]
-
Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[1][5][6]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C5H5Cl2N3 |
| Molecular Weight | 178.02 g/mol |
| Appearance | Likely a white to off-white or yellow powder/crystal.[5] |
| Melting Point | 70-73 °C (for the similar compound 5-Amino-4,6-dichloro-2-methylpyrimidine)[7] |
| Solubility | No data available. |
| Stability | Stable under normal conditions.[1] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards, or a full-face shield.[1][4][8] | Protects eyes and face from splashes and airborne particles.[9] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Consider double-gloving.[9] | Prevents skin contact and absorption of the chemical.[9] |
| Body Protection | A lab coat or chemical-resistant coveralls.[5][9] | Provides a barrier against accidental spills and contamination of personal clothing.[9] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter if exposure limits are exceeded or if irritation is experienced.[1][4][5] | Protects the respiratory system from inhalation of harmful dust.[9] |
| Foot Protection | Closed-toe, chemical-resistant footwear.[5][9] | Protects feet from spills.[9] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for the safe handling of this compound.
-
Receiving and Inspection : Upon receipt, inspect the container for any signs of damage or leaks.[10] Verify that the container is correctly labeled with the chemical name and hazard information.[10]
-
Storage :
-
Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[4][5]
-
Keep containers tightly closed to prevent moisture absorption and contamination.[4][5][10]
-
Store under an inert atmosphere to maintain product quality.[4][5]
-
The storage area should be secure and accessible only to authorized personnel.[10]
-
-
Weighing and Aliquoting :
-
Solution Preparation and Use :
-
Post-Handling and Cleanup :
Emergency Procedures
Immediate and appropriate action is vital in the event of an emergency.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][4] Seek immediate medical attention.[1][4] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1][4][11] Seek immediate medical attention if irritation occurs or persists.[1][4] |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][4] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[4] Rinse mouth with water and seek immediate medical assistance.[1][8] |
Spill Management
-
For solid spills, carefully sweep or vacuum up the material and place it in a sealed, labeled container for disposal.[6]
-
Wash the spill area thoroughly with soap and water.[6]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation and Storage :
-
Solid Waste : Collect any unused or contaminated solid material in a clearly labeled, sealed container designated for hazardous waste.[9]
-
Contaminated Materials : Items such as gloves, weighing boats, and paper towels that are contaminated with the chemical must be disposed of as hazardous waste.[9]
-
Liquid Waste : Solutions containing the compound should be collected in a labeled hazardous waste container, typically for halogenated organic waste.[9]
-
-
Container Labeling :
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.[9]
-
-
Final Disposal :
Visual Workflow and Logic Diagrams
Caption: Workflow for handling, cleanup, and emergency response.
Caption: Logic diagram for proper waste disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. 4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | C7H9Cl2N3S | CID 11436336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemwhat.com [chemwhat.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
